Fenchone-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
155.25 g/mol |
IUPAC Name |
1,3-dimethyl-3-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/i1D3 |
InChI Key |
LHXDLQBQYFFVNW-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(C2CCC(C2)(C1=O)C)C |
Canonical SMILES |
CC1(C2CCC(C2)(C1=O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Fenchone-d3: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Physical, Chemical, and Biological Properties of Deuterated Fenchone
Introduction
Fenchone, a bicyclic monoterpenoid and a natural constituent of essential oils from plants like fennel, has garnered significant interest in the scientific community for its diverse biological activities. The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can profoundly alter the pharmacokinetic and metabolic profiles of bioactive molecules. This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of Fenchone-d3, the deuterated analogue of Fenchone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
This compound is primarily utilized as a tracer or an internal standard for quantitative analysis using nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS)[1]. The introduction of deuterium can lead to a kinetic isotope effect (KIE), which may slow down metabolic processes, potentially enhancing the therapeutic efficacy and safety profile of the parent molecule[2][3][4][5].
Physical and Chemical Properties
Table 1: Comparison of Physical and Chemical Properties of Fenchone and this compound
| Property | Fenchone | This compound (Predicted/Known) |
| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₃D₃O |
| Molecular Weight | 152.23 g/mol | 155.25 g/mol |
| Melting Point | 5-6 °C | Expected to be very similar to Fenchone |
| Boiling Point | 192-194 °C | Expected to be very similar to Fenchone |
| Density | ~0.945 g/cm³ | Expected to be slightly higher than Fenchone |
| Solubility | Insoluble in water; Soluble in organic solvents | Expected to have similar solubility to Fenchone |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
Experimental Protocols
General Protocol for the Synthesis of this compound via Deuterium Exchange
The synthesis of this compound can be achieved through acid- or base-catalyzed hydrogen-deuterium exchange at the α-positions to the carbonyl group. The following is a generalized protocol based on established methods for the deuteration of ketones.
1. Base-Catalyzed Deuterium Exchange:
-
Materials: Fenchone, Deuterium Oxide (D₂O), a base catalyst (e.g., sodium deuteroxide (NaOD), potassium tert-butoxide (t-BuOK)), and an appropriate solvent (e.g., anhydrous tetrahydrofuran (THF) or dioxane).
-
Procedure:
-
Dissolve Fenchone in the chosen anhydrous solvent in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of the base catalyst in D₂O to the reaction mixture. The molar ratio of Fenchone to the base and the concentration of the base will need to be optimized for efficient exchange.
-
Heat the reaction mixture to a temperature that facilitates the exchange process without causing significant side reactions. The reaction progress can be monitored by taking aliquots and analyzing them by GC-MS to determine the extent of deuteration.
-
Upon completion, quench the reaction by adding a neutral buffer.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the resulting this compound by column chromatography or distillation.
-
2. Acid-Catalyzed Deuterium Exchange:
-
Materials: Fenchone, Deuterium Oxide (D₂O), an acid catalyst (e.g., deuterated sulfuric acid (D₂SO₄) or trifluoroacetic acid-d (TFA-d)), and a suitable solvent.
-
Procedure:
-
Dissolve Fenchone in a suitable solvent.
-
Add the acid catalyst and D₂O to the solution.
-
Stir the mixture at an appropriate temperature to facilitate the exchange. Monitor the reaction progress by GC-MS.
-
After the desired level of deuteration is achieved, neutralize the reaction mixture with a weak base.
-
Work up the reaction mixture as described in the base-catalyzed protocol to isolate and purify this compound.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 5. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenchone-d3: A Technical Overview for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Fenchone-d3: CAS Number and Molecular Weight
A specific CAS (Chemical Abstracts Service) registry number for this compound was not found in publicly available databases. The designation "d3" indicates that three hydrogen atoms in the Fenchone molecule have been replaced by deuterium atoms. This isotopic substitution is a common practice in research, particularly in studies involving mass spectrometry, to trace metabolic pathways and as an internal standard.
The molecular formula for Fenchone is C₁₀H₁₆O.[1][2][3] The molecular weight of Fenchone is approximately 152.23 g/mol .[1][4] Deuterium (²H) has an atomic mass of approximately 2.014 amu, while protium (¹H) has an atomic mass of approximately 1.008 amu. Therefore, the theoretical molecular weight of this compound can be calculated as follows:
-
Molecular Weight of this compound ≈ Molecular Weight of Fenchone - (3 × Atomic Mass of ¹H) + (3 × Atomic Mass of ²H)
-
≈ 152.23 - (3 × 1.008) + (3 × 2.014)
-
≈ 155.25 g/mol
This calculated molecular weight is crucial for mass spectrometry analysis.
Quantitative Data Summary
The following table summarizes the key quantitative data for Fenchone.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₆O | |
| Molecular Weight | 152.23 g/mol | |
| CAS Number (d-Fenchone) | 4695-62-9 | |
| CAS Number (l-Fenchone) | 7787-20-4 | |
| CAS Number (dl-Fenchone) | 1195-79-5 | |
| Density | ~0.948 g/cm³ | |
| Boiling Point | 193.5 °C | |
| Melting Point | 6.1 °C |
Experimental Protocols: General Method for Deuteration of Ketones
While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a general method for the α-deuteration of ketones using D₂O as the deuterium source can be applied. This process typically involves an acid or base catalyst.
Organocatalyzed α-Deuteration of Ketones
This protocol is based on a general method for the deuteration of ketones using an organocatalyst and D₂O.
Materials:
-
Ketone (e.g., Fenchone)
-
Deuterium oxide (D₂O)
-
Organocatalyst (e.g., an amine-based catalyst)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a solution of the ketone in an anhydrous solvent, add the organocatalyst.
-
Add D₂O to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress using an appropriate analytical technique, such as ¹H NMR or mass spectrometry, to determine the extent of deuterium incorporation.
-
Upon completion, quench the reaction with a suitable reagent.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the deuterated ketone.
Signaling Pathways and Logical Relationships
The following diagrams illustrate key concepts related to the use of deuterated compounds in research and a simplified workflow for their analysis.
References
Navigating the Acquisition of Fenchone-d3: A Technical Guide for Researchers
Procurement of Fenchone-d3 via Custom Synthesis
As this compound is not a catalog product, researchers must engage with companies specializing in stable isotope labeling and custom synthesis. These services provide the expertise to synthesize, purify, and certify the deuterated compound to the required specifications.
Below is a summary of potential suppliers offering custom synthesis of isotopically labeled compounds. Researchers should contact these companies directly to discuss the feasibility, timeline, and cost of synthesizing this compound.
| Supplier | Service Highlights | Typical Deliverables |
| Cambridge Isotope Laboratories, Inc. | Extensive experience in synthesizing stable isotope-labeled compounds since 1981. Offers a dedicated custom synthesis team and a vast inventory of labeled starting materials.[1] | Certificate of Analysis (CoA) including chemical purity (GC, HPLC, LC-MS), isotopic enrichment (MS or NMR), and identity confirmation (NMR or IR).[1] |
| Charles River Laboratories | Provides flexible custom synthesis for stable isotopic labeling for use as internal standards in clinical and non-clinical studies. Offers GLP-compliant synthesis and comprehensive data packages to support regulatory submissions.[2] | Certificate of Analysis (CoA) with UPLC-MS purity, 1H-NMR (and other nuclei as required), and a measure of isotopic enrichment by Q-TOF LC-MS.[2] |
| Alfa Chemistry | Specializes in the custom synthesis of deuterated compounds for drug discovery and development, offering services for starting materials, intermediates, and final products. They utilize advanced isotope labeling techniques.[3] | High-quality compounds meeting client-specified purity, isotopic enrichment, and reproducibility standards. |
| Artis Standards | Focuses on the custom synthesis of pharmaceutical standards, including stable-isotope labeled compounds. Their team is skilled in complex, multi-step syntheses of commercially non-available research chemicals. | Products are accompanied by a comprehensive Certificate of Analysis. |
| Atlanchim Pharma | Offers custom synthesis with site-specific and quantitative stable isotope labeling (D, 13C, 15N). Their services are applicable for use as analytical standards in quantification studies. | Labeled molecules are detectable by mass spectrometry and NMR, maintaining their physico-chemical properties. |
The Role of this compound in Analytical Chemistry
Deuterated compounds, such as this compound, are invaluable as internal standards in quantitative analysis, particularly in chromatography-mass spectrometry (GC-MS) methods. The key advantages of using a stable isotope-labeled internal standard include:
-
Similar Chemical and Physical Properties: this compound will have nearly identical chromatographic retention times and ionization efficiencies to the non-labeled Fenchone.
-
Correction for Matrix Effects: It effectively compensates for variations in sample preparation, extraction recovery, and instrument response.
-
Improved Accuracy and Precision: By normalizing the analyte signal to the internal standard signal, the accuracy and precision of the quantification are significantly enhanced.
The workflow for procuring and utilizing a custom-synthesized this compound analytical standard is depicted below.
References
Fenchone-d3: A Technical Guide to Purity and Isotopic Enrichment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the purity and isotopic enrichment of Fenchone-d3, a deuterated analog of the bicyclic monoterpene Fenchone. Deuterated compounds are of significant interest in drug discovery and development, primarily for their use in metabolic studies, pharmacokinetic assessments, and as internal standards in analytical chemistry. This document outlines the typical quality control specifications for this compound, details the analytical methodologies for its characterization, and provides visual representations of the underlying experimental workflows.
Quantitative Data Summary
The purity and isotopic enrichment of this compound are critical parameters that define its suitability for various research applications. The following tables summarize representative analytical data for a typical batch of this compound.
Table 1: Chemical Purity of this compound
| Parameter | Specification | Result | Method |
| Chemical Purity | ≥98.0% | 99.5% | GC-MS |
| Enantiomeric Purity | Report | 99% (1S,4R) | Chiral GC |
| Chemical Identity | Conforms to structure | Conforms | ¹H-NMR, MS |
Table 2: Isotopic Enrichment of this compound
| Parameter | Specification | Result | Method |
| Isotopic Purity (d3) | ≥95% | 98.9% | GC-MS |
| d0 Content | Report | 0.8% | GC-MS |
| d1 Content | Report | 0.2% | GC-MS |
| d2 Content | Report | 0.1% | GC-MS |
Experimental Protocols
The determination of chemical purity and isotopic enrichment of this compound relies on established analytical techniques. Detailed protocols for the key methods are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Enrichment
GC-MS is a primary technique for assessing both the chemical purity and the isotopic distribution of volatile compounds like this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (split mode, 50:1).
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
Data Analysis:
-
Chemical Purity: Determined by integrating the peak area of this compound relative to the total ion chromatogram (TIC) area.
-
Isotopic Enrichment: Determined by analyzing the mass spectrum of the this compound peak. The relative abundances of the molecular ions corresponding to the d0, d1, d2, and d3 species are used to calculate the isotopic distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is employed to confirm the chemical structure of this compound and to provide an estimate of deuterium incorporation by observing the reduction or absence of specific proton signals.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker 400 MHz).
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
Data Analysis:
-
The ¹H-NMR spectrum is compared to that of an authentic, non-deuterated Fenchone standard. The absence or significant reduction of the signal corresponding to the protons at the deuterated position confirms the isotopic labeling. The integration of the remaining proton signals relative to the internal standard provides a semi-quantitative measure of purity.
Visualizations
Analytical Workflow for this compound Characterization
The following diagram illustrates the general workflow for the analysis of this compound, from sample reception to final data reporting.
Caption: Workflow for this compound Analysis.
Logical Relationship for Purity and Enrichment Assessment
This diagram outlines the logical flow of assessing the key quality attributes of this compound.
Caption: Quality Control Logic for this compound.
The Enduring Presence of Fenchone: A Technical Guide to its Natural Occurrence and the Analytical Imperative of Fenchone-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of fenchone, a bicyclic monoterpenoid ketone of significant interest in the pharmaceutical, food, and fragrance industries. It delves into the distribution of its enantiomers, quantitative data from various plant sources, and detailed experimental protocols for its extraction and analysis. Furthermore, this guide explores the critical role of its deuterated analogue, Fenchone-d3, as an internal standard for precise and accurate quantification in complex matrices, a cornerstone of modern analytical chemistry in drug development and quality control.
Natural Occurrence of Fenchone
Fenchone is a naturally occurring organic compound with a characteristic camphor-like odor.[1][2] It exists as two enantiomers: (+)-fenchone ((1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one) and (-)-fenchone ((1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one).[2] The distribution of these enantiomers is specific to the plant species.
(+)-Fenchone is predominantly found in the essential oils of sweet and bitter fennel (Foeniculum vulgare).[2] Conversely, (-)-fenchone is the characteristic enantiomer in wormwood (Artemisia absinthium), tansy (Tanacetum vulgare), and cedarleaf (Thuja occidentalis).[2]
The concentration of fenchone in plants can vary significantly depending on the species, geographical origin, and extraction method. The following tables summarize the quantitative data on fenchone content in various plant materials.
Table 1: Quantitative Occurrence of Fenchone in Fennel (Foeniculum vulgare)
| Plant Part | Geographical Origin | Extraction Method | Fenchone Content | Reference |
| Seeds | Not Specified | Methanolic Extract | 11.68% of total identified phytoconstituents | |
| Fruits | India | Essential Oil | 0.021 mg/g | |
| Fruits | Pakistan | Essential Oil | 0.034 mg/g | |
| Fruits | Saudi Arabia | Essential Oil | 0.029 mg/g | |
| Fruits | Egypt | Microwave-Assisted Hydrodistillation | 28% of essential oil | |
| Fruits | Not Specified | Hydrodistillation | 1-20% of essential oil |
Table 2: Occurrence of Fenchone in Other Plants
| Plant Species | Common Name | Plant Part | Fenchone Content | Reference |
| Artemisia absinthium | Wormwood | Aerial Parts | Presence of (-)-fenchone | |
| Tanacetum vulgare | Tansy | Aerial Parts | Presence of (-)-fenchone | |
| Thuja occidentalis | Cedarleaf | Leaves | Presence of (-)-fenchone |
The Relevance of this compound in Analytical Chemistry
In modern drug development and quality control, the accurate quantification of active pharmaceutical ingredients (APIs) and other chemical entities is paramount. Stable isotope-labeled internal standards are the gold standard for quantitative analysis using mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, a deuterated analog of fenchone, serves this crucial purpose.
The key advantages of using this compound as an internal standard include:
-
Similar Chemical and Physical Properties: this compound exhibits nearly identical chromatographic retention times and ionization efficiencies to native fenchone. This co-elution ensures that any variations during sample preparation, injection, and ionization affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification.
-
Mass Differentiation: The mass difference between this compound and fenchone allows for their distinct detection by a mass spectrometer, enabling the accurate measurement of the analyte-to-internal standard ratio.
-
Correction for Matrix Effects: Complex biological and botanical matrices can suppress or enhance the ionization of an analyte, leading to inaccurate results. As this compound is similarly affected by these matrix effects, its use allows for reliable correction and accurate quantification.
Experimental Protocols
Extraction of Fenchone from Plant Material
Several methods can be employed for the extraction of fenchone from plant materials, each with its own advantages in terms of yield, purity, and environmental impact.
This is a traditional and widely used method for extracting essential oils.
Protocol:
-
Weigh a known amount of the dried and powdered plant material (e.g., fennel seeds).
-
Place the material in a round-bottom flask with a sufficient volume of distilled water.
-
Connect the flask to a Clevenger-type apparatus.
-
Heat the flask to boiling. The steam and volatile components will rise, condense, and be collected in the graduated tube of the Clevenger apparatus.
-
Continue the distillation for a set period (e.g., 3 hours) until no more oil is collected.
-
Separate the oil layer from the aqueous layer and dry it over anhydrous sodium sulfate.
MAE is a more modern and efficient method that utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.
Protocol:
-
Place a known amount of powdered plant material in a suitable extraction vessel.
-
Add a specific volume of an appropriate solvent (e.g., hexane).
-
Place the vessel in a microwave extractor.
-
Set the microwave power (e.g., 450 W) and extraction time (e.g., 30 minutes).
-
After extraction, filter the mixture to separate the extract from the plant residue.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is known for its selectivity and for producing high-purity extracts without residual organic solvents.
Protocol:
-
Load the ground plant material into the extraction vessel of an SFE system.
-
Set the extraction parameters, including pressure (e.g., 100 bar) and temperature (e.g., 50°C).
-
Pump supercritical CO2 through the extraction vessel.
-
The extracted components are separated from the CO2 by depressurization in a separator.
-
Collect the extract from the separator.
Synthesis of this compound (Proposed Method)
Proposed Protocol:
-
Dissolve fenchone in a deuterated solvent that can act as the deuterium source, such as deuterated methanol (CD3OD) or deuterium oxide (D2O).
-
Add a catalytic amount of a strong base, such as sodium deuteroxide (NaOD) in D2O.
-
Stir the reaction mixture at room temperature or with gentle heating for a prolonged period to allow for the exchange of the α-protons with deuterium. The reaction progress can be monitored by 1H NMR spectroscopy by observing the disappearance of the signals corresponding to the α-protons.
-
Upon completion, neutralize the reaction mixture with a deuterated acid (e.g., DCl in D2O).
-
Extract the this compound with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting this compound using column chromatography or distillation. The degree of deuteration can be confirmed by mass spectrometry.
Quantification of Fenchone using GC-MS with this compound as an Internal Standard
Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the plant extract or sample containing fenchone.
-
Add a precise volume of a standard solution of this compound of known concentration.
-
Dilute the sample to a final volume with a suitable solvent (e.g., ethyl acetate).
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor specific ions for fenchone and this compound.
-
Fenchone: Monitor characteristic ions (e.g., m/z 152, 110, 81).
-
This compound: Monitor the corresponding shifted ions (e.g., m/z 155, 113, 84, assuming three deuterium atoms).
-
-
-
-
Data Analysis:
-
Integrate the peak areas of the selected ions for both fenchone and this compound.
-
Calculate the ratio of the peak area of fenchone to the peak area of this compound.
-
Construct a calibration curve using standard solutions of fenchone with a constant concentration of this compound.
-
Determine the concentration of fenchone in the sample by interpolating its peak area ratio on the calibration curve.
-
Biological Activity and Signaling Pathways
Fenchone has been reported to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects. One of the proposed mechanisms for its action is the inhibition of nitric oxide synthase (NOS).
Inhibition of Nitric Oxide Synthase (NOS)
Nitric oxide (NO) is a signaling molecule involved in various physiological and pathological processes. Overproduction of NO by inducible nitric oxide synthase (iNOS) is associated with inflammation and cellular damage. Fenchone has been shown to inhibit NOS activity.
Caption: Proposed mechanism of Fenchone inhibiting Nitric Oxide Synthase.
Antioxidant Activity
Fenchone also demonstrates antioxidant properties by scavenging free radicals and modulating the activity of antioxidant enzymes. This activity contributes to its potential therapeutic effects.
Caption: Fenchone's dual antioxidant mechanism.
Conclusion
Fenchone is a valuable natural product with a stereospecific distribution in the plant kingdom. The ability to accurately quantify fenchone is essential for research, drug development, and the quality control of commercial products. The use of this compound as an internal standard in mass spectrometric methods provides the necessary precision and accuracy for these demanding applications. The biological activities of fenchone, including its antioxidant and NOS inhibitory effects, highlight its potential as a lead compound for further therapeutic investigation. This technical guide provides a foundational resource for researchers and scientists working with this important monoterpenoid.
References
Fenchone-d3 safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
Fenchone is a bicyclic monoterpene ketone.[1] It exists as two enantiomers: (+)-Fenchone (or d-Fenchone) and (-)-Fenchone (or l-Fenchone).[1] The racemic mixture is referred to as dl-Fenchone.[1] Fenchone is a colorless to pale yellow oily liquid with a camphor-like odor.[2][3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O | |
| Molecular Weight | 152.23 g/mol | |
| Boiling Point | 192-194 °C | |
| Melting Point | 5-6 °C | |
| Flash Point | 60-62 °C (140-144 °F) | |
| Density | 0.940-0.948 g/mL at 25 °C | |
| Solubility | Insoluble in water; Soluble in ethanol, propylene glycol, and vegetable oils. | |
| Vapor Pressure | 0.463 mmHg at 25 °C (estimated) |
Hazard Identification and GHS Classification
Fenchone is generally considered a combustible liquid. The toxicological properties have not been fully investigated, but it may cause irritation to the eyes, skin, and respiratory tract.
GHS Classification (for Fenchone):
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapour. |
Note: GHS classification may vary between suppliers.
Handling and Storage Precautions
Proper handling and storage are crucial to maintain the chemical and isotopic integrity of Fenchone-d3 and to ensure the safety of personnel.
General Handling
-
Ventilation: Use in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.
Storage
-
Temperature: Store in a cool, dry, well-ventilated place away from heat and sources of ignition.
-
Containers: Keep containers tightly closed. For deuterated compounds, it is recommended to store them in amber vials or other light-protecting containers to prevent degradation from light exposure.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Isotopic Integrity: To prevent isotopic dilution through hydrogen-deuterium (H-D) exchange, it is imperative to handle and store deuterated compounds under a dry, inert atmosphere (e.g., nitrogen or argon) and avoid contact with atmospheric moisture.
First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms persist. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and get medical attention. |
Fire and Explosion Hazard Data
Fenchone is a combustible liquid.
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Do not use a solid water stream as it may scatter and spread the fire.
-
Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear. Use water spray to cool unopened containers.
-
Hazardous Combustion Products: Carbon monoxide (CO) and carbon dioxide (CO₂).
Accidental Release Measures
-
Personal Precautions: Remove all sources of ignition. Wear appropriate personal protective equipment. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Spill Cleanup: Absorb the spill with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.
Experimental Protocols
Acute Oral Toxicity Study (Based on OECD Guideline 425)
A recent study evaluated the acute toxicity of Fenchone in rats following OECD guideline 425. A single dose of 2000 mg/kg was orally administered to the rats. The study monitored for changes in hematological and biochemical parameters, as well as oxidative stress markers in various organs. This type of study provides critical information for determining the LD50 (lethal dose, 50%) of a substance.
The following diagram illustrates a generalized workflow for an acute oral toxicity study.
Caption: Workflow for an Acute Oral Toxicity Study.
Logical Flow of Handling Precautions
The following diagram illustrates the logical flow of handling precautions for this compound, from general safety measures to specific emergency responses.
Caption: Logical Flow of this compound Handling Precautions.
References
The Gold Standard: An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. This technical guide provides a comprehensive overview of the core principles, practical applications, and critical considerations for the use of deuterated internal standards. Widely regarded as the gold standard, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are indispensable for robust and reliable quantification in complex matrices. This guide will delve into the foundational principles of isotope dilution mass spectrometry, provide detailed experimental protocols, present quantitative data demonstrating their efficacy, and visualize key workflows and metabolic pathways.
Core Principles: The Power of Isotope Dilution Mass Spectrometry
The utility of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a synthetic version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (²H), a stable, non-radioactive isotope of hydrogen. This subtle modification increases the mass of the molecule, allowing it to be distinguished from the endogenous analyte by the mass spectrometer.
The core advantage lies in the near-identical physicochemical properties of the deuterated standard and the native analyte.[1] This chemical mimicry ensures that both compounds behave almost identically throughout the entire analytical workflow, from sample preparation and extraction to chromatographic separation and ionization.[1] By adding a known amount of the deuterated internal standard to a sample at the earliest stage, it serves as a perfect surrogate for the analyte. Any variability encountered during the analytical process, such as extraction losses, injection volume fluctuations, or matrix-induced ion suppression or enhancement, will affect both the analyte and the internal standard to the same degree. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.[1]
dot
Advantages of Deuterated Internal Standards
The use of deuterated internal standards offers significant advantages over other types of internal standards, such as structural analogs. These benefits are particularly pronounced in complex biological matrices like plasma, urine, and tissue homogenates.
-
Correction for Matrix Effects : Biological samples contain a multitude of endogenous components that can co-elute with the analyte and interfere with its ionization in the mass spectrometer, a phenomenon known as the matrix effect. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Since a deuterated internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.
-
Compensation for Extraction Variability : The efficiency of analyte recovery during sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be inconsistent. By adding the deuterated internal standard at the beginning of the process, it undergoes the same potential losses as the analyte, ensuring the ratio between them remains constant.
-
Normalization of Instrumental Variations : Fluctuations in autosampler injection volume and detector response can introduce variability into the analysis. The use of a deuterated internal standard normalizes these variations, leading to more precise and reproducible results.
Quantitative Data Presentation
The superior performance of deuterated internal standards is evident in the improved accuracy and precision of quantitative methods. Below are tables summarizing validation data from a study on the quantification of five immunosuppressant drugs in whole blood using a validated LC-MS/MS method with corresponding deuterated internal standards.[2]
Table 1: Linearity and Lower Limits of Quantification (LLOQ) [2]
| Analyte | Linear Range | LLOQ | Accuracy at LLOQ (%) |
| Cyclosporine A | 2 - 1250 ng/mL | 2 ng/mL | 118% |
| Tacrolimus | 0.5 - 42.2 ng/mL | 0.5 ng/mL | 104% |
| Sirolimus | 0.6 - 49.2 ng/mL | 0.6 ng/mL | 115% |
| Everolimus | 0.5 - 40.8 ng/mL | 0.5 ng/mL | 110% |
| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 0.01 µg/mL | 105% |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| Analyte | Concentration Level | Intra-Assay Precision (CV%) | Intra-Assay Accuracy (%) | Inter-Assay Precision (CV%) | Inter-Assay Accuracy (%) |
| Cyclosporine A | Low | 5.8 | 103 | 6.5 | 102 |
| Medium | 3.2 | 101 | 4.1 | 100 | |
| High | 2.5 | 99 | 3.8 | 98 | |
| Tacrolimus | Low | 7.2 | 105 | 8.1 | 104 |
| Medium | 4.1 | 102 | 5.3 | 101 | |
| High | 3.8 | 100 | 4.9 | 99 | |
| Sirolimus | Low | 8.5 | 106 | 9.3 | 105 |
| Medium | 5.3 | 103 | 6.2 | 102 | |
| High | 4.7 | 101 | 5.8 | 100 | |
| Everolimus | Low | 9.1 | 107 | 10.2 | 106 |
| Medium | 6.2 | 104 | 7.1 | 103 | |
| High | 5.5 | 102 | 6.5 | 101 | |
| Mycophenolic Acid | Low | 6.9 | 104 | 7.8 | 103 |
| Medium | 4.5 | 101 | 5.6 | 100 | |
| High | 3.9 | 99 | 5.1 | 98 |
Experimental Protocols
The successful implementation of deuterated internal standards requires carefully developed and validated experimental protocols. Below is a detailed methodology for the therapeutic drug monitoring of tacrolimus in whole blood using LC-MS/MS.
Reagents and Materials
-
Tacrolimus certified reference material
-
Tacrolimus-d₂ (or other deuterated variant) internal standard
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate
-
Whole blood calibrators and quality control samples
-
Protein precipitation solution (e.g., zinc sulfate in methanol/water)
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve tacrolimus in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve tacrolimus-d₂ in methanol.
-
Working Calibration Standards and Quality Controls: Prepare a series of dilutions of the analyte stock solution in drug-free whole blood to cover the therapeutic range.
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the internal standard stock solution in the protein precipitation solution.
Sample Preparation
-
To 100 µL of whole blood sample (calibrator, QC, or patient sample), add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of cold protein precipitation solution.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate
-
Gradient: A suitable gradient to ensure co-elution of tacrolimus and tacrolimus-d₂.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions for both tacrolimus and tacrolimus-d₂.
-
dot
References
An In-depth Technical Guide to the Core Differences Between Fenchone and Fenchone-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key distinctions between Fenchone and its deuterated analogue, Fenchone-d3. Tailored for a scientific audience, this document delves into their structural and physical properties, analytical applications, and the practical implications of isotopic labeling in research and development.
Core Structural and Isotopic Differences
Fenchone is a naturally occurring bicyclic monoterpenoid and ketone, found in the essential oils of various plants, most notably fennel.[1][2] It is recognized by its characteristic camphor-like odor.[2] this compound is a synthetically modified version of Fenchone where three hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution is the fundamental difference between the two molecules and is the basis for their distinct applications, primarily in analytical chemistry.
While the exact position of the deuterium atoms can vary depending on the synthesis, they are typically located on one of the methyl groups. This seemingly minor alteration has a significant impact on the molecule's mass, forming the basis of its utility as an internal standard in mass spectrometry-based quantification methods.
Comparative Physicochemical Data
The following table summarizes the key quantitative differences between Fenchone and this compound. It is important to note that while many physical properties are similar, the key distinction lies in their molecular weight.
| Property | Fenchone | This compound | Data Source(s) |
| Chemical Formula | C₁₀H₁₆O | C₁₀H₁₃D₃O | [2] |
| Molecular Weight | 152.23 g/mol | 155.25 g/mol (approx.) | [3] |
| Exact Mass | 152.1201 g/mol | 155.1389 g/mol (approx.) | |
| Density | ~ 0.948 g/cm³ at 20°C | ~ 0.948 g/cm³ at 20°C | |
| Boiling Point | ~ 193 °C | ~ 193 °C | |
| Melting Point | ~ 5-6 °C | ~ 5-6 °C | |
| Appearance | Colorless oily liquid | Colorless oily liquid | |
| Odor | Camphor-like | Camphor-like |
Note: The properties for this compound are largely inferred from those of Fenchone, as is typical for deuterated standards where the isotopic substitution has a negligible effect on bulk physical properties but a critical impact on mass.
Key Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the accurate quantification of Fenchone in complex matrices using isotope dilution mass spectrometry (IDMS). This technique is crucial in various fields, including:
-
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of Fenchone or drugs containing a Fenchone moiety.
-
Metabolomics: Investigating the role of Fenchone in biological pathways.
-
Food and Beverage Analysis: Quantifying the Fenchone content in products for quality control and flavor profiling.
-
Environmental Analysis: Monitoring the presence and concentration of Fenchone in environmental samples.
The utility of this compound as an internal standard stems from its near-identical chemical behavior to Fenchone, ensuring it experiences similar extraction efficiencies and ionization responses in the mass spectrometer. However, its different mass allows for its clear distinction from the unlabeled analyte.
Experimental Protocol: Quantification of Fenchone using GC-MS with this compound Internal Standard
This section outlines a detailed methodology for the quantification of Fenchone in a sample matrix (e.g., plasma, essential oil) using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
4.1. Materials and Reagents
-
Fenchone analytical standard
-
This compound internal standard
-
Sample matrix (e.g., fennel essential oil, plasma)
-
Organic solvent (e.g., hexane, ethyl acetate)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
4.2. Sample Preparation
-
Standard Preparation: Prepare a stock solution of Fenchone and this compound in the chosen organic solvent. Create a series of calibration standards by spiking a known amount of Fenchone at different concentrations into the sample matrix, with a constant, known concentration of this compound added to each.
-
Sample Extraction:
-
For liquid samples (e.g., plasma): Perform a liquid-liquid extraction by adding the organic solvent, vortexing, and separating the organic layer.
-
For essential oils: Dilute the oil in the organic solvent.
-
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the extracted sample.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen if necessary.
4.3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Fenchone: m/z (e.g., 152, 110, 81 - specific ions should be determined from the mass spectrum of the standard).
-
This compound: m/z (e.g., 155, 113, 84 - shifted by +3 amu from Fenchone fragments containing the deuterated methyl group).
-
-
4.4. Data Analysis
-
Integrate the peak areas of the selected ions for both Fenchone and this compound.
-
Calculate the response ratio (Peak Area of Fenchone / Peak Area of this compound) for each calibration standard.
-
Construct a calibration curve by plotting the response ratio against the known concentration of Fenchone in the standards.
-
Calculate the response ratio for the unknown sample and determine its Fenchone concentration using the calibration curve.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process described.
References
Methodological & Application
Application Note: Fenchone-d3 as an Internal Standard for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenchone is a naturally occurring bicyclic monoterpenoid and ketone, recognized for its characteristic camphor-like aroma.[1] It is a significant component of essential oils from plants like fennel (Foeniculum vulgare) and is used as a flavoring agent in foods and in the fragrance industry.[1][2] Accurate quantification of fenchone and other terpenes in complex matrices is crucial for quality control, product formulation, and scientific research.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like fenchone.[3] However, variations in sample preparation, injection volume, and matrix effects can impact accuracy and precision. The use of an internal standard is essential to correct for these variables. An ideal internal standard co-elutes with the analyte and behaves similarly during extraction and ionization.
Stable Isotope Dilution Analysis (SIDA) is a gold-standard quantification technique that employs a stable isotope-labeled version of the analyte as the internal standard. Fenchone-d3, a deuterated analog of fenchone, serves as an excellent internal standard for this purpose. Its physicochemical properties are nearly identical to native fenchone, ensuring it experiences similar behavior throughout the analytical process. This application note provides a detailed protocol for the quantitative analysis of fenchone using this compound as an internal standard with GC-MS.
Disclaimer: This document outlines a scientifically robust, hypothetical protocol for the use of this compound as an internal standard. The synthesis and specific application of this compound should be validated in a laboratory setting.
Physicochemical Properties
A summary of the key properties of Fenchone is presented below. This compound is expected to have nearly identical properties, with a slightly higher molecular weight.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₆O | |
| Molar Mass | 152.23 g/mol | |
| Boiling Point | 193-194 °C | |
| Melting Point | 5-6 °C | |
| Density | ~0.948 g/cm³ | |
| Appearance | Colorless oily liquid | |
| Odor | Camphor-like |
Experimental Protocols
Materials and Reagents
-
Analytes: Fenchone (≥98% purity), this compound (isotopic purity ≥98%)
-
Solvent: Ethyl acetate or Methanol (HPLC or GC grade)
-
Equipment: Standard laboratory glassware, analytical balance, vortex mixer, centrifuge, GC-MS system.
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh 10 mg of Fenchone and dissolve in 10 mL of ethyl acetate to create the analyte stock solution.
-
Accurately weigh 10 mg of this compound and dissolve in 10 mL of ethyl acetate to create the internal standard (IS) stock solution.
-
-
Internal Standard Working Solution (50 µg/mL):
-
Dilute the this compound primary stock solution with ethyl acetate to a final concentration of 50 µg/mL.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate aliquots of the Fenchone primary stock solution into vials and adding a constant amount of the IS working solution (e.g., 100 µL for a final concentration of 5 µg/mL).
-
Dilute with ethyl acetate to a final volume of 1 mL. A typical calibration range for fenchone is 0.1 to 50 µg/mL.
-
Sample Preparation (Example: Essential Oil)
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add a precise volume (e.g., 100 µL) of the 50 µg/mL this compound internal standard working solution.
-
Bring the flask to volume with ethyl acetate.
-
Vortex the solution for 1 minute to ensure homogeneity.
-
Transfer an aliquot of the final solution into a 2 mL GC vial for analysis.
References
Application Note: Quantification of Fenchone in Biological Matrices using Fenchone-d3 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenchone, a naturally occurring monoterpenoid and ketone, is a constituent of several essential oils, notably from fennel and absinthe.[1] Its presence in various consumer products and potential pharmacological activities necessitate a robust and accurate analytical method for its quantification in complex biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for such analyses. The use of a stable isotope-labeled internal standard, such as Fenchone-d3, is the gold standard for quantitative LC-MS/MS assays.[2] Deuterated internal standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability.[2][3][4] This application note provides a detailed protocol for the quantification of Fenchone in a biological matrix (e.g., plasma or serum) using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Fenchone (analytical standard)
-
This compound (internal standard, isotopic purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma/serum (blank)
-
96-well protein precipitation plates
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fenchone and this compound in methanol.
-
Working Standard Solutions:
-
Fenchone Working Standard (100 µg/mL): Dilute the Fenchone primary stock solution with 50:50 methanol:water.
-
Internal Standard (IS) Working Solution (10 µg/mL): Dilute the this compound primary stock solution with 50:50 methanol:water.
-
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the Fenchone working standard into the blank biological matrix. A typical calibration curve might range from 1 to 1000 ng/mL.
Sample Preparation
-
To 50 µL of each calibration standard, QC sample, or study sample in a 96-well plate, add 10 µL of the IS working solution (10 µg/mL this compound).
-
Add 150 µL of acetonitrile (containing 0.1% formic acid) to each well to precipitate proteins.
-
Vortex the plate for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS/MS)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | See Table 1 |
Data Presentation
Table 1: MRM Transitions and MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fenchone | 153.1 | 81.1 | 15 |
| This compound | 156.1 | 83.1 | 15 |
Table 2: Hypothetical Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) | % Accuracy |
| 1 | 0.012 | 102.5 |
| 5 | 0.061 | 98.8 |
| 10 | 0.123 | 101.2 |
| 50 | 0.615 | 99.5 |
| 100 | 1.23 | 100.3 |
| 500 | 6.14 | 99.1 |
| 1000 | 12.29 | 98.6 |
| r² | 0.9995 |
Table 3: Hypothetical Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | % Accuracy | % RSD (Precision) |
| LLOQ | 1 | 1.03 | 103.0 | 4.5 |
| Low | 3 | 2.95 | 98.3 | 3.8 |
| Mid | 75 | 76.2 | 101.6 | 2.5 |
| High | 750 | 745.5 | 99.4 | 3.1 |
Mandatory Visualization
Caption: Workflow for LC-MS/MS Quantification of Fenchone.
References
Application Note and Protocol for Fenchone-d3 as a Spiking Standard in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenchone is a naturally occurring monoterpene and a volatile organic compound (VOC) found in various plants, including fennel.[1][2] Its presence and concentration in biological matrices such as blood, plasma, serum, and urine can be of interest in various research fields, including toxicology, metabolomics, and pharmacokinetic studies. The quantitative analysis of volatile compounds like fenchone in complex biological samples can be challenging due to matrix effects.[3] The use of a stable isotope-labeled internal standard, such as Fenchone-d3, is a robust method to improve the accuracy and precision of quantification by correcting for analyte loss during sample preparation and instrumental analysis.[3]
This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of fenchone in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of fenchone. It is important to note that these values are illustrative and the specific performance characteristics (e.g., Limit of Detection, Limit of Quantification) must be determined for this compound during in-house method validation for the specific biological matrix being analyzed.[1]
| Parameter | Typical Value Range | Reference |
| Linearity Range | 0.1 - 100 µg/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Limit of Detection (LOD) | 0.04 - 0.3 µg/mL | |
| Limit of Quantification (LOQ) | 0.12 - 1.0 µg/mL | |
| Accuracy (% Recovery) | 89% - 111% | |
| Precision (RSD) | < 15% |
Experimental Protocols
Materials and Reagents
-
Fenchone standard
-
This compound internal standard
-
Methanol (GC grade)
-
Ethyl acetate (GC grade)
-
Acetonitrile (GC grade)
-
Water (LC-MS grade)
-
0.1% Formic acid in water
-
Sodium sulfate (anhydrous)
-
Biological matrix (e.g., plasma, serum, urine)
-
1.5 mL and 15 mL polypropylene centrifuge tubes
-
GC vials with inserts
-
Solid Phase Extraction (SPE) cartridges (if required for cleanup)
Preparation of Standard and Spiking Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fenchone and this compound by dissolving the appropriate amount in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Fenchone by serial dilution of the primary stock solution with methanol to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Internal Standard (IS) Spiking Solution: Prepare a this compound spiking solution at a concentration of 10 µg/mL in methanol. The optimal concentration may need to be adjusted based on the expected analyte concentration in the samples.
Sample Preparation
The following are generalized protocols for different biological matrices. Optimization may be required based on the specific sample characteristics.
-
Collection: Collect whole blood in appropriate tubes (with anticoagulant for plasma, without for serum).
-
Separation:
-
Plasma: Centrifuge the blood sample at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge. Carefully transfer the supernatant (plasma) to a clean polypropylene tube.
-
Serum: Allow the blood to clot at room temperature for 15-30 minutes. Centrifuge at 1,000-2,000 x g for 10 minutes. Transfer the supernatant (serum) to a clean tube.
-
-
Spiking: To 500 µL of plasma or serum in a centrifuge tube, add 10 µL of the 10 µg/mL this compound internal standard spiking solution. Vortex for 10 seconds.
-
Protein Precipitation: Add 1.5 mL of cold acetonitrile to the spiked sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a new tube. For further cleanup and concentration, proceed to Solid Phase Extraction or Liquid-Liquid Extraction. A simple evaporation and reconstitution step can also be used.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
Collection and Storage: Collect urine samples in sterile containers. If not analyzed immediately, store at -20°C or lower.
-
Thawing and Centrifugation: Thaw frozen urine samples on ice. Centrifuge at 2,000 x g for 10 minutes to remove any particulate matter.
-
Spiking: To 1 mL of the urine supernatant, add 10 µL of the 10 µg/mL this compound internal standard spiking solution. Vortex for 10 seconds.
-
Extraction: Add 1 mL of ethyl acetate to the spiked urine sample. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the upper ethyl acetate layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer for Analysis: Transfer the dried ethyl acetate extract to a GC vial for analysis.
GC-MS Analysis
The following are suggested GC-MS parameters for fenchone analysis and can be used as a starting point for method development.
-
Gas Chromatograph: Agilent or similar GC system
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 min
-
Ramp 1: 20°C/min to 100°C, hold for 1 min
-
Ramp 2: 20°C/min to 300°C, hold for 1 min
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Fenchone: m/z 152.2 (quantification), other qualifying ions
-
This compound: m/z 155.2 (or other appropriate fragment ions, to be determined)
-
-
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the fenchone standard to the peak area of the this compound internal standard against the concentration of the fenchone standard.
-
Quantification: Determine the concentration of fenchone in the biological samples by calculating the peak area ratio of fenchone to this compound and interpolating the concentration from the linear regression of the calibration curve.
Method Validation
The analytical method should be validated according to relevant guidelines (e.g., ICH) for accuracy, precision, selectivity, linearity, and stability.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Fenchone quantification.
References
Application of Fenchone-d3 in Food and Flavor Analysis: A Detailed Guide
Introduction
Fenchone, a naturally occurring monoterpenoid and ketone, is a significant contributor to the aroma and flavor of various foods and beverages. It is prominently found in fennel, absinthe, and certain essential oils, imparting a characteristic camphor-like, minty, and slightly bitter taste.[1] Accurate quantification of fenchone is crucial for quality control, authenticity assessment, and flavor profiling in the food and fragrance industries. The use of a deuterated internal standard, such as Fenchone-d3, in conjunction with gas chromatography-mass spectrometry (GC-MS), offers a highly accurate and precise method for this purpose through stable isotope dilution analysis (SIDA). This application note provides detailed protocols and data for the utilization of this compound in food and flavor analysis.
This compound is a deuterated form of fenchone, where three hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it an ideal internal standard for GC-MS analysis as it co-elutes with the unlabeled fenchone but is distinguishable by its mass-to-charge ratio (m/z).[2] This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to more reliable and reproducible results.
Applications in Food and Flavor Analysis
The primary application of this compound is as an internal standard for the quantitative analysis of fenchone in a variety of matrices, including:
-
Essential Oils: Determination of fenchone content in fennel oil and other essential oils for quality assessment.
-
Herbal Products and Supplements: Quantification of fenchone in commercial herbal formulations to ensure product consistency and label accuracy.[3]
-
Food and Beverages: Analysis of fenchone in products flavored with fennel or other fenchone-containing ingredients.
Quantitative Data
The following table summarizes the quantitative analysis of fenchone in various samples as reported in the literature. These values can serve as a reference for expected concentration ranges.
| Sample Matrix | Method | Fenchone Concentration | Reference |
| Methanolic Extract of Foeniculum vulgare | GC-MS | 9.789 mg/g | [3] |
| Commercial Formulation F | GC-MS | > 1.0 mg/g | [3] |
| Commercial Formulation G | GC-MS | > 1.0 mg/g | |
| Commercial Formulation H | GC-MS | > 1.0 mg/g | |
| Commercial Formulations A, B, C, D, E | GC-MS | < 0.1 mg/g | |
| Essential Oil of F. vulgare (India) | GC-MS | 0.021 mg/g | |
| Essential Oil of F. vulgare (Pakistan) | GC-MS | 0.034 mg/g | |
| Essential Oil of F. vulgare (Saudi Arabia) | GC-MS | 0.029 mg/g | |
| Methanolic Extract of F. vulgare (India) | GC-MS | 0.031 mg/g | |
| Methanolic Extract of F. vulgare (Pakistan) | GC-MS | 0.021 mg/g | |
| Methanolic Extract of F. vulgare (Saudi Arabia) | GC-MS | 0.057 mg/g |
Experimental Protocols
This section provides a general protocol for the quantification of fenchone in food and flavor samples using this compound as an internal standard with GC-MS.
Materials and Reagents
-
Fenchone standard (analytical grade)
-
This compound (isotopic purity ≥ 98%)
-
Organic solvents (e.g., methanol, hexane, dichloromethane, analytical grade)
-
Anhydrous sodium sulfate
-
Sample matrix (e.g., essential oil, herbal extract, food sample)
Sample Preparation
The sample preparation method will vary depending on the matrix. Below are general guidelines for different sample types.
For Essential Oils and Liquid Extracts:
-
Accurately weigh a known amount of the sample (e.g., 100 mg) into a volumetric flask.
-
Add a known amount of this compound internal standard solution (e.g., 100 µL of a 100 µg/mL solution in methanol).
-
Dilute to the final volume with an appropriate solvent (e.g., methanol).
-
Vortex to ensure thorough mixing.
-
If necessary, filter the solution through a 0.45 µm syringe filter before GC-MS analysis.
For Solid Samples (e.g., ground herbs, food products):
-
Accurately weigh a known amount of the homogenized solid sample (e.g., 1 g) into a centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add a suitable extraction solvent (e.g., 10 mL of methanol).
-
Vortex or sonicate for a specified time (e.g., 30 minutes) to extract the analytes.
-
Centrifuge the sample to separate the solid material.
-
Transfer the supernatant to a clean vial.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) for cleanup.
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of fenchone. These may need to be optimized for your specific instrument and application.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow mode (e.g., 1.0 mL/min) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 10:1 or as appropriate for the sample concentration |
| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min, ramp at 5 °C/min to 180 °C, then ramp at 20 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| Fenchone (Quantifier) | To be determined from the mass spectrum (e.g., 110, 81) |
| Fenchone (Qualifier) | To be determined from the mass spectrum (e.g., 69, 152) |
| This compound (Quantifier) | To be determined from the mass spectrum (e.g., 113, 84) |
| This compound (Qualifier) | To be determined from the mass spectrum (e.g., 72, 155) |
Note: The specific quantifier and qualifier ions for fenchone and this compound should be determined by analyzing the mass spectra of the pure standards.
Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of fenchone and a constant concentration of this compound.
-
Analyze the calibration standards using the established GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of fenchone to the peak area of this compound against the concentration of fenchone.
-
Analyze the prepared samples and determine the peak area ratio of fenchone to this compound.
-
Calculate the concentration of fenchone in the samples using the calibration curve.
Diagrams
Experimental Workflow
Caption: General workflow for the quantification of fenchone using this compound.
Logical Relationship in Stable Isotope Dilution Analysis
Caption: Principle of Stable Isotope Dilution Analysis for Fenchone.
References
- 1. [PDF] GC-MS analysis of fennel essential oil and its effect on microbiology growth in rats' intestine | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical composition of fennel seed extract and determination of fenchone in commercial formulations by GC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fenchone-d3 in Environmental Sample Analysis
Introduction
Fenchone is a naturally occurring monoterpene and ketone found in the essential oils of various plants, most notably fennel. Due to its presence in certain industrial applications and its potential as a biomarker for specific types of vegetation, there is a growing interest in monitoring its levels in environmental samples. Fenchone-d3, a deuterated analog of fenchone, serves as an excellent internal standard for quantitative analysis using gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard, a technique known as isotope dilution mass spectrometry (IDMS), provides high accuracy and precision by correcting for analyte loss during sample preparation and analysis.
These application notes provide a detailed protocol for the determination of fenchone in environmental water samples using this compound as an internal standard. The methodology is designed for researchers, scientists, and professionals in environmental monitoring and drug development who require a robust and reliable analytical method.
Principle of the Method
A known amount of this compound is added to the environmental water sample. The sample is then extracted using a suitable technique, such as solid-phase microextraction (SPME) or liquid-liquid extraction (LLE). The extract is subsequently analyzed by GC-MS. Fenchone and this compound co-elute from the GC column but are distinguished by their different masses in the mass spectrometer. By comparing the peak area of fenchone to that of the this compound internal standard, the concentration of fenchone in the original sample can be accurately quantified.
Experimental Protocols
Sample Preparation: Solid-Phase Microextraction (SPME)
This protocol is suitable for the extraction of fenchone from water samples.
Materials:
-
Water sample
-
This compound internal standard solution (1 µg/mL in methanol)
-
20 mL headspace vials with screw caps and PTFE/silicone septa
-
Sodium chloride (NaCl), analytical grade
-
SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
Heater-stirrer
Procedure:
-
Transfer 10 mL of the water sample to a 20 mL headspace vial.
-
Spike the sample with the this compound internal standard solution to achieve a final concentration of 100 ng/L.
-
Add 3 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the partitioning of fenchone into the headspace.
-
Immediately seal the vial with the screw cap.
-
Place the vial in the heater-stirrer and incubate at 60°C for 15 minutes with constant agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to allow for the adsorption of volatile compounds.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Ramp: 20°C/min to 280°C, hold for 5 minutes
-
-
Run Time: Approximately 24 minutes
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Fenchone (Quantifier): m/z 152.2[1]
-
Fenchone (Qualifier): m/z 81.1, 69.1
-
This compound (Quantifier): m/z 155.2 (assuming a +3 Da shift)
-
This compound (Qualifier): m/z 84.1, 72.1
-
Data Presentation
The following tables summarize the expected quantitative data for the analysis of fenchone in environmental water samples using this compound as an internal standard. The values are based on typical performance characteristics of similar analytical methods for volatile organic compounds.
Table 1: Method Detection and Quantification Limits
| Parameter | Value (µg/L) | Notes |
| Method Detection Limit (MDL) | 0.04 | Based on the analysis of Fenchone in a similar matrix[1]. |
| Limit of Quantification (LOQ) | 0.12 | Based on the analysis of Fenchone in a similar matrix[1]. |
Table 2: Method Performance Characteristics
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | > 0.99 | 0.998 |
| Accuracy (Recovery %) | 70 - 130% | 95% |
| Precision (RSD %) | < 20% | < 10% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of fenchone in environmental water samples using this compound as an internal standard.
Signaling Pathway of Isotope Dilution
The following diagram illustrates the logical relationship of quantification using an internal standard in isotope dilution mass spectrometry.
References
Application Notes and Protocols: Quantitative Analysis of Fenchone using Fenchone-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenchone, a naturally occurring monoterpenoid and ketone, is a constituent of several essential oils, notably from fennel (Foeniculum vulgare), and is utilized in the food and perfume industries.[1][2] Accurate and precise quantification of Fenchone is crucial for quality control in commercial formulations and for pharmacokinetic and metabolic studies in drug development. Gas chromatography-mass spectrometry (GC-MS) is a widely adopted technique for the analysis of volatile compounds like Fenchone.[3][4][5] To enhance the reliability of GC-MS quantification, the use of an isotopically labeled internal standard is highly recommended. This document provides detailed application notes and protocols for the development of analytical methods for Fenchone using Fenchone-d3 as an internal standard. The use of a deuterated internal standard like this compound minimizes variations arising from sample preparation and instrument variability, leading to more accurate and precise results.
Principle of Isotope Dilution Mass Spectrometry with this compound
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. This compound is chemically identical to Fenchone but has a slightly higher molecular weight due to the presence of three deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Because this compound behaves identically to Fenchone during extraction, derivatization (if any), and chromatography, any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the response of the native analyte to the isotopically labeled internal standard, an accurate quantification of the analyte can be achieved, independent of sample recovery.
Application: Quantification of Fenchone in Essential Oil
This protocol outlines the quantitative analysis of Fenchone in a fennel essential oil sample using GC-MS with this compound as an internal standard.
Experimental Protocol
1. Materials and Reagents:
-
Fenchone (analytical standard, >99% purity)
-
This compound (isotopic purity >98%)
-
Methanol (HPLC grade)
-
Fennel essential oil sample
-
Volumetric flasks, pipettes, and vials
2. Standard Solution Preparation:
-
Fenchone Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Fenchone standard and dissolve it in methanol in a 10 mL volumetric flask.
-
This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in methanol in a 10 mL volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Fenchone stock solution to achieve concentrations ranging from 1 to 100 µg/mL. Spike each calibration standard with the this compound IS stock solution to a final concentration of 10 µg/mL.
3. Sample Preparation:
-
Accurately weigh 100 mg of the fennel essential oil sample into a 10 mL volumetric flask.
-
Add 1 mL of the this compound IS stock solution (100 µg/mL).
-
Dilute to the mark with methanol.
-
Vortex for 30 seconds and then centrifuge to pellet any insoluble material.
-
Transfer an aliquot of the supernatant to a GC vial for analysis.
4. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, 20:1)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Start at 60 °C, hold for 1 min, ramp to 180 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min and hold for 2 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Fenchone: m/z 81, 95, 152
-
This compound: m/z 84, 98, 155
-
Data Presentation
Table 1: Calibration Data for Fenchone Quantification
| Concentration (µg/mL) | Fenchone Peak Area | This compound Peak Area | Response Ratio (Analyte/IS) |
| 1 | 15,234 | 150,876 | 0.101 |
| 5 | 76,170 | 151,234 | 0.504 |
| 10 | 153,456 | 152,111 | 1.009 |
| 25 | 382,567 | 151,987 | 2.517 |
| 50 | 765,123 | 152,543 | 5.016 |
| 100 | 1,528,987 | 151,765 | 10.075 |
| R² | 0.9998 |
Table 2: Analysis of Fenchone in Fennel Essential Oil
| Sample Replicate | Fenchone Peak Area | This compound Peak Area | Calculated Concentration (µg/mL) | Fenchone Content (mg/g) |
| 1 | 456,789 | 151,456 | 30.16 | 30.16 |
| 2 | 458,123 | 152,012 | 30.14 | 30.14 |
| 3 | 455,987 | 151,876 | 30.02 | 30.02 |
| Mean | 30.11 | 30.11 | ||
| Standard Deviation | 0.078 | 0.078 | ||
| RSD (%) | 0.26% | 0.26% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of Fenchone using this compound as an internal standard.
Caption: Workflow for Fenchone quantification using an internal standard.
Fenchone Biosynthesis Pathway
Fenchone is synthesized in plants through the isoprenoid pathway. The following diagram outlines the key steps in its biosynthesis from geranyl pyrophosphate.
Caption: Biosynthesis pathway of Fenchone.
Application in Drug Metabolism Studies
Hypothetical Protocol Outline
1. In Vitro Metabolism:
-
Incubate Fenchone with liver microsomes (human, rat, etc.) or hepatocytes in the presence of NADPH.
-
A parallel incubation containing this compound would be conducted.
-
Samples would be analyzed by LC-MS/MS to identify potential metabolites. The deuterated standard helps in distinguishing true metabolites from matrix-related ions due to the characteristic isotopic pattern.
2. In Vivo Metabolism (Animal Model):
-
Administer Fenchone to a test animal (e.g., rat).
-
Administer this compound to a separate group of animals or co-administer with Fenchone.
-
Collect biological samples (plasma, urine, feces) over a time course.
-
Extract the samples and analyze by LC-MS/MS. The presence of deuterated metabolites would confirm the metabolic pathways of Fenchone.
Logical Relationship in Metabolite Identification
The use of a stable isotope-labeled compound like this compound greatly aids in the identification of metabolites.
Caption: Logic for metabolite identification using a stable isotope label.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Fenchone by GC-MS. This approach significantly improves accuracy and precision by correcting for variations in sample preparation and instrument response. The principles outlined in these application notes and protocols can be adapted for the analysis of Fenchone in various matrices and can be extended to its use in drug metabolism and pharmacokinetic studies, thereby supporting drug development and quality control processes.
References
- 1. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenchone - Wikipedia [en.wikipedia.org]
- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Chemical composition of fennel seed extract and determination of fenchone in commercial formulations by GC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving peak shape and resolution for Fenchone-d3 in chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to improve peak shape and resolution for Fenchone-d3 in chromatographic analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My this compound peak is tailing in reverse-phase LC-MS.
Q: What are the common causes of peak tailing for this compound and how can I fix it?
A: Peak tailing in chromatography can lead to inaccurate integration and reduced resolution.[1][2] For a deuterated compound like this compound, tailing can be caused by several factors.
Potential Causes & Solutions:
-
Secondary Interactions: Active sites on the stationary phase, such as residual silanols on a C18 column, can interact with the analyte, causing tailing.[3]
-
Solution: Add a small amount of a competing acid, like 0.1% formic acid, to the mobile phase to suppress these interactions.[3]
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization and peak tailing.[2]
-
Solution: Adjust the mobile phase pH to ensure this compound is in a single ionic state. Since Fenchone is a ketone and does not ionize readily, this is less likely to be the primary cause but is good practice to control.
-
-
Column Overload: Injecting too much sample can saturate the column, resulting in peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Contamination or Degradation: Accumulation of matrix components can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent or replace the column if the problem persists.
-
Issue 2: I am observing peak fronting for this compound in my GC-MS analysis.
Q: What leads to peak fronting for this compound and what are the corrective actions?
A: Peak fronting, where the first half of the peak is broader than the second, can be a sign of several issues in your chromatographic method.
Potential Causes & Solutions:
-
Column Overload: Similar to peak tailing, overloading the column can also cause fronting, particularly concentration overload.
-
Solution: Dilute the sample or decrease the injection volume.
-
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to a distorted peak shape.
-
Solution: Ensure your this compound standard or sample is completely dissolved in a solvent compatible with your chromatographic system.
-
-
Column Collapse: A physical change in the column packing can cause peak fronting.
-
Solution: Operate the column within the manufacturer's recommended temperature and pH ranges. If column collapse is suspected, the column will need to be replaced.
-
Issue 3: I am seeing a split peak for my this compound standard.
Q: Why is my this compound peak splitting and how can I resolve this?
A: Split peaks can arise from problems with the sample introduction or the column itself.
Potential Causes & Solutions:
-
Incompatible Injection Solvent and Mobile Phase: A mismatch in solvent strength can cause the peak to split.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
-
Blocked Inlet Frit or Column Void: A blockage or a void at the head of the column can distort the sample band.
-
Solution: Backflush the column. If this does not resolve the issue, the column may need to be replaced.
-
-
Fast Injection Speed (GC): A rapid injection can sometimes cause the sample to "bounce" in the liner, leading to a split peak.
-
Solution: Use an inlet liner with deactivated glass wool to aid in sample homogenization during vaporization.
-
Issue 4: The resolution between this compound and a co-eluting impurity is poor.
Q: How can I improve the resolution between this compound and a closely eluting peak?
A: Improving resolution requires optimizing the selectivity, efficiency, or retention factor of your method.
Potential Solutions:
-
Optimize Mobile Phase Composition (LC): Changing the organic modifier (e.g., acetonitrile vs. methanol) or the gradient profile can significantly alter selectivity.
-
Adjust Temperature (GC & LC): Temperature can affect selectivity. Experiment with different column temperatures to see if resolution improves.
-
Change the Stationary Phase: If optimizing the mobile phase and temperature is insufficient, a column with a different chemistry (e.g., Phenyl or Cyano instead of C18 for LC, or a more polar phase for GC) may provide the necessary selectivity.
-
Decrease Particle Size or Increase Column Length: To increase efficiency, use a column with smaller particles or a longer column.
Issue 5: I've noticed that my this compound peak elutes slightly earlier than its non-deuterated analog. Is this normal?
Q: What is the chromatographic isotope effect and how does it affect my analysis of this compound?
A: Yes, it is common for deuterated compounds to elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This phenomenon is known as the "inverse isotope effect". The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the molecule's physicochemical properties, affecting its interaction with the stationary phase. While often minor, this effect should be considered during method development, especially when using a deuterated internal standard for quantification of the non-deuterated analyte.
Data Presentation
Table 1: Effect of Mobile Phase Composition on Resolution and Peak Asymmetry for this compound (LC-MS)
| Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid) | Resolution (Rs) between this compound and Impurity | This compound Asymmetry Factor (As) |
| 50:50 | 1.2 | 1.6 |
| 55:45 | 1.5 | 1.2 |
| 60:40 | 1.4 | 1.1 |
Table 2: Impact of GC Oven Temperature Program on this compound Peak Width
| Temperature Program | Peak Width at Half Height (sec) |
| Isothermal at 100 °C | 3.5 |
| 80 °C (1 min) to 150 °C at 10 °C/min | 2.1 |
| 80 °C (1 min) to 150 °C at 20 °C/min | 2.8 |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Improved Resolution in LC-MS
-
Initial Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 50% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Procedure:
-
Prepare a sample containing this compound and the co-eluting impurity.
-
Perform an initial injection with the conditions above and record the chromatogram.
-
Modify the gradient by making it shallower (e.g., 50% B to 95% B over 10 minutes) to increase the separation time between the two peaks.
-
If resolution is still insufficient, change the organic modifier. Prepare a new Mobile Phase B using methanol with 0.1% formic acid and repeat the analysis with the original gradient.
-
Compare the chromatograms from each run, noting the resolution and peak shape.
-
Protocol 2: GC Inlet Maintenance to Address Peak Tailing/Broadening
-
Cool Down: Cool the GC inlet and oven to room temperature and turn off the carrier gas flow at the instrument (do not turn off the tank).
-
Disassemble: Carefully remove the septum nut and septum. Then, disconnect the column from the inlet.
-
Remove and Inspect Liner: Use forceps to remove the inlet liner. Visually inspect it for contamination (discoloration, residue).
-
Replace Consumables: Replace the inlet liner, O-ring, and septum with new, clean parts. It is recommended to use a liner with deactivated glass wool for better sample vaporization.
-
Reassemble and Leak Check: Reinstall the column, ensuring it is at the correct insertion depth. Reassemble the inlet, turn on the carrier gas, and perform a thorough leak check using an electronic leak detector.
Visualizations
Caption: Troubleshooting workflow for peak tailing and fronting issues.
References
Fenchone-d3 stability in different solvents and storage conditions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of Fenchone-d3 in your experiments. Here you will find troubleshooting guides and frequently asked questions regarding its use in different solvents and under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
For optimal stability, this compound should be stored in a cool, dry, and dark place. It is recommended to keep the compound in a tightly sealed container to prevent exposure to moisture and air. While specific long-term stability data for this compound is limited, general practices for similar deuterated compounds and natural products suggest that storage at low temperatures will prolong its shelf life.
Q2: In which solvents is this compound soluble?
This compound is expected to have similar solubility to its non-deuterated counterpart, Fenchone. It is generally soluble in organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO). Its solubility in water is low.
Q3: How stable is this compound in solution?
The stability of this compound in solution is dependent on the solvent, storage temperature, and exposure to light. Based on stability studies of analogous compounds, this compound is expected to be more stable in organic solvents than in aqueous solutions. Degradation can be accelerated by acidic or basic conditions, elevated temperatures, and UV light exposure. For critical quantitative applications, it is advisable to prepare fresh solutions or conduct periodic stability checks.
Q4: Can I store this compound solutions for long-term use?
For long-term storage of this compound solutions, it is best to use anhydrous organic solvents and store them at -20°C or -80°C in tightly sealed, light-protected containers. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles, which may contribute to degradation.
Q5: Is there a risk of deuterium-hydrogen exchange with this compound?
Deuterium-hydrogen (D-H) exchange is a potential issue for all deuterated standards, including this compound, especially under certain conditions. This "back-exchange" can be catalyzed by the presence of acid or base and is accelerated by higher temperatures. To minimize this risk, it is crucial to use high-purity, neutral solvents and to store solutions at low temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas for the internal standard). | Degradation of this compound in the stock or working solution. | Prepare fresh solutions from solid material. Verify the stability of the solution under your experimental conditions by analyzing it at different time points. |
| Deuterium-hydrogen exchange leading to the formation of unlabeled Fenchone. | Ensure the use of neutral, high-purity solvents. Avoid acidic or basic conditions. Store solutions at or below -20°C. | |
| Evaporation of solvent from the solution, leading to a change in concentration. | Use tightly sealed vials with septa. Store at low temperatures to minimize solvent evaporation. | |
| Appearance of unexpected peaks in the chromatogram. | Presence of degradation products. | Review storage conditions (temperature, light exposure). Consider performing a forced degradation study to identify potential degradation products. |
| Contamination of the solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank to check for contaminants. | |
| Reduced signal intensity of this compound over time. | Adsorption of the compound to the surface of the storage container. | Consider using silanized glass vials or polypropylene tubes to minimize adsorption. |
| Gradual degradation of the compound. | Re-evaluate the storage conditions. For aqueous solutions, consider the use of co-solvents or stabilizers, though their compatibility with the analytical method must be verified. |
Stability Summary
Table 1: Expected Short-Term Stability of this compound Solutions (up to 24 hours)
| Solvent | Room Temperature (20-25°C) | Refrigerated (2-8°C) |
| Methanol | Expected to be stable | Expected to be stable |
| Acetonitrile | Expected to be stable | Expected to be stable |
| DMSO | Expected to be stable | Expected to be stable |
| Aqueous Solutions (neutral pH) | Potential for some degradation | More stable than at room temp |
Table 2: Recommended Long-Term Storage Conditions for this compound Solutions
| Solvent | Storage Temperature | Expected Stability |
| Methanol | -20°C or -80°C | Good |
| Acetonitrile | -20°C or -80°C | Good |
| DMSO | -20°C or -80°C | Good |
Note: Stability in DMSO can be affected by the presence of water. It is recommended to use anhydrous DMSO and protect it from moisture.
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solutions
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation of moisture.
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Accurately weigh the required amount of this compound.
-
Dissolve the compound in a high-purity, anhydrous solvent of choice (e.g., methanol, acetonitrile) in a calibrated volumetric flask.
-
Sonicate the solution for a few minutes to ensure complete dissolution.
-
Store the stock solution in a tightly sealed, light-protected container at -20°C or -80°C.
Protocol 2: Performing a Short-Term Stability Study
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Prepare a fresh solution of this compound at a known concentration in the desired solvent.
-
Divide the solution into several aliquots in separate vials for each storage condition to be tested (e.g., room temperature, refrigerated, protected from light, exposed to light).
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Analyze an initial aliquot (T=0) using a validated analytical method (e.g., GC-MS or LC-MS) to determine the initial concentration.
-
At specified time intervals (e.g., 2, 4, 8, 12, 24 hours), analyze an aliquot from each storage condition.
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Compare the concentration at each time point to the initial concentration to determine the percentage of degradation.
Visual Guides
Caption: Workflow for a this compound stability study.
Caption: Troubleshooting logic for inconsistent results.
Minimizing isotopic exchange of deuterium in Fenchone-d3
Welcome to the technical support center for Fenchone-d3. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the isotopic exchange of deuterium in this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A1: Deuterium exchange, also known as H/D or D/H exchange, is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (proton) from the surrounding environment, or vice-versa. For this compound, this is a significant concern as it compromises the isotopic purity of the standard. This can lead to inaccuracies in quantitative analyses, particularly in sensitive techniques like mass spectrometry where this compound is often used as an internal standard.
Q2: Which deuterium atoms in this compound are most susceptible to exchange?
A2: The deuterium atoms on the carbon atoms adjacent to the carbonyl group (the α-carbons) are the most susceptible to exchange. This is due to a process called keto-enol tautomerism, which is catalyzed by the presence of acids or bases.
Q3: What are the primary factors that promote deuterium exchange in this compound?
A3: The main factors that can promote deuterium exchange are:
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Presence of protic solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, can act as a source of hydrogen atoms.
-
Acidic or basic conditions: Both acids and bases can catalyze the keto-enol tautomerism, which is the primary mechanism for deuterium exchange at the α-carbon. The exchange rate is generally slowest in a neutral pH range.[1][2]
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Elevated temperatures: Higher temperatures can increase the rate of the exchange reaction.
Q4: How should I store this compound to maintain its isotopic purity?
A4: To maintain the isotopic purity of this compound, it is recommended to:
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Store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to atmospheric moisture.
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Store at low temperatures, as specified by the manufacturer (typically -20°C or below for long-term storage).
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Store in a desiccator to protect from moisture.
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Avoid storing in protic or aqueous solutions for extended periods. If a solution is necessary, prepare it fresh in a high-purity aprotic solvent.
Q5: What are the best solvents for preparing solutions of this compound?
A5: High-purity aprotic solvents are recommended for reconstituting and diluting this compound. Suitable solvents include acetonitrile, methanol, and ethyl acetate. It is crucial to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium atoms.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of isotopic purity in analytical results. | Deuterium exchange with protic solvents during sample preparation or analysis. | Use high-purity aprotic solvents for all sample preparations.If a protic solvent is unavoidable, use its deuterated form (e.g., methanol-d4, D₂O).Minimize the time the sample is in solution before analysis. |
| Exposure to acidic or basic conditions. | Ensure all glassware is free of acidic or basic residues.Buffer your solutions to a neutral pH if possible.Avoid using acidic or basic mobile phases in chromatography if this compound is sensitive to them. | |
| Improper storage conditions. | Store this compound in a tightly sealed vial at the recommended temperature (-20°C or colder).Store in a desiccator to prevent moisture absorption.For solutions, use amber vials to protect from light and ensure a tight seal. | |
| Inconsistent quantification when using this compound as an internal standard. | Isotopic exchange leading to a change in the mass-to-charge ratio and a decrease in the intensity of the desired deuterated species. | Verify the isotopic purity of the this compound standard before use.Prepare fresh working solutions daily.Keep samples in the autosampler at a low temperature. |
| Unexpected peaks in Mass Spectrometry (MS) analysis. | Presence of partially deuterated or non-deuterated Fenchone due to isotopic exchange. | Analyze the this compound standard by itself to confirm its isotopic distribution.Review sample handling and preparation procedures to identify potential sources of protons. |
| Appearance of unexpected proton signals in Nuclear Magnetic Resonance (NMR) spectroscopy. | Contamination with a protic solvent or incomplete deuteration of the standard. | Use high-purity deuterated solvents for NMR analysis.Ensure all NMR tubes and equipment are thoroughly dried.Acquire a spectrum of the solvent to check for impurities. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Receiving and Initial Storage: Upon receipt, store the this compound vial in a freezer at -20°C or below, inside a desiccator.
-
Preparing a Stock Solution:
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Allow the sealed vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Briefly centrifuge the vial to ensure all the material is at the bottom.
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Under an inert atmosphere (e.g., nitrogen or argon), add a precise volume of a high-purity aprotic solvent (e.g., acetonitrile) to the vial to achieve the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Storing the Stock Solution:
-
Store the stock solution in a tightly sealed, amber glass vial at -20°C.
-
For frequent use, it is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles of the main stock solution.
-
-
Preparing Working Solutions:
-
Prepare working solutions fresh on the day of the experiment by diluting the stock solution with the appropriate aprotic solvent.
-
Protocol 2: Assessing Isotopic Purity by Mass Spectrometry
-
Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) for accurate mass measurements.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable aprotic solvent like acetonitrile.
-
Analysis:
-
Infuse the sample directly or inject it into an LC-MS system.
-
Acquire a full scan mass spectrum in the appropriate ionization mode.
-
-
Data Analysis:
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Determine the relative intensities of the ion corresponding to this compound and any lower mass isotopologues (d2, d1, d0).
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Calculate the isotopic purity by dividing the intensity of the d3 isotopologue by the sum of the intensities of all Fenchone isotopologues.
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Protocol 3: Assessing Isotopic Purity by NMR Spectroscopy
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Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve an appropriate amount of this compound in a high-purity deuterated aprotic solvent (e.g., acetonitrile-d3) in a dry NMR tube.
-
¹H NMR Analysis:
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Acquire a standard proton NMR spectrum.
-
Compare the spectrum to that of a non-deuterated Fenchone standard.
-
The absence or significant reduction of signals corresponding to the protons at the deuterated positions indicates high isotopic purity.
-
Quantify the residual proton signals at the deuterated positions relative to a non-exchangeable proton signal in the molecule to estimate the level of isotopic exchange.[3]
-
-
²H NMR Analysis:
-
Acquire a deuterium NMR spectrum to confirm the presence and location of the deuterium labels.
-
Visualizations
Caption: Base-catalyzed keto-enol tautomerism leading to deuterium exchange.
Caption: Troubleshooting workflow for isotopic exchange issues.
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process - PMC [pmc.ncbi.nlm.nih.gov]
Addressing co-elution issues with Fenchone-d3 and matrix components
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with Fenchone-d3 and matrix components during analytical experiments.
Troubleshooting Guide
Issue: Poor peak shape or peak splitting for this compound
Possible Cause: Co-elution with an interfering matrix component can distort the chromatographic peak shape of this compound.
Solution:
-
Optimize Chromatographic Conditions: Modify the temperature gradient in Gas Chromatography (GC) or the mobile phase gradient in Liquid Chromatography (LC) to improve separation.
-
Sample Preparation: Employ a more rigorous sample cleanup procedure to remove interfering matrix components before analysis. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.
-
Column Selection: Use a different type of chromatography column with a different stationary phase to alter the selectivity of the separation.
Issue: Inaccurate and imprecise quantification of this compound
Possible Cause: Co-eluting matrix components can cause ion suppression or enhancement in the mass spectrometer, leading to unreliable quantification.[1][2][3] This phenomenon is a significant concern in LC-MS/MS analysis.[1]
Solution:
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Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.
-
Stable Isotope-Labeled Internal Standard: While you are using this compound, which is a stable isotope-labeled internal standard, severe matrix effects can still impact its signal. Ensure the internal standard is added at an early stage of the sample preparation process to account for analyte loss and matrix effects throughout the procedure.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components and minimize their impact on the ionization of this compound.[1]
-
Change Ionization Source: If using LC-MS/MS, switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) may reduce matrix effects, as ESI is often more susceptible to ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are the most common matrix components that can co-elute with this compound?
A1: The co-eluting matrix components will depend on the sample matrix being analyzed (e.g., plasma, urine, tissue homogenate, plant extract). In complex matrices like plant extracts, other structurally similar terpenes or essential oil components can co-elute. In biological samples, lipids and phospholipids are common sources of interference.
Q2: How can I confirm that co-elution with a matrix component is the cause of my issues?
A2: You can perform a post-column infusion experiment. Continuously infuse a standard solution of this compound into the mass spectrometer while injecting a blank matrix extract onto the column. A dip or spike in the this compound signal at the retention time of your analyte indicates the presence of co-eluting components that are causing ion suppression or enhancement.
Q3: What are the ideal analytical techniques for this compound analysis?
A3: Gas chromatography-mass spectrometry (GC-MS) is a commonly used and effective technique for the analysis of volatile compounds like Fenchone. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a powerful tool, especially for its high sensitivity and specificity in complex matrices.
Q4: Are there any specific sample preparation techniques recommended for this compound?
A4: The choice of sample preparation technique depends on the matrix. For plant materials, extraction with a solvent like methanol followed by filtration is a common starting point. For biological fluids, protein precipitation followed by liquid-liquid extraction or solid-phase extraction is often necessary to remove proteins and other interferences.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Fenchone Analysis
This protocol is adapted from a method for the analysis of fenchone in plant extracts.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: Elite-5MS (30 m × 0.25 mm i.d., 0.25 μm film thickness) or equivalent
GC Conditions:
-
Carrier Gas: Helium at a constant pressure of 65.2 kPa
-
Injection Mode: Split (split ratio 1:20)
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 min
-
Ramp to 100 °C at 5 °C/min, hold for 2 min
-
Ramp to 300 °C at 5 °C/min, hold for 5 min
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Solvent Delay: 3 min
Sample Preparation (for plant extracts):
-
Weigh 10 g of the homogenized plant material.
-
Add 50 mL of methanol and sonicate for 30 minutes.
-
Filter the extract through a 0.45 µm filter.
-
Inject 2 µL of the filtered extract into the GC-MS system.
Data Presentation
Table 1: GC-MS Method Validation Parameters for Fenchone Analysis
| Parameter | Result |
| Linearity Range | 0.10–50 µg/g |
| Correlation Coefficient (r²) | >0.99 |
| Limit of Detection (LOD) | 0.04 µg/g |
| Limit of Quantification (LOQ) | 0.12 µg/g |
| Retention Time | 6.091 min |
Data adapted from a study on Fenchone and trans-Anethole analysis.
Visualizations
Caption: Troubleshooting workflow for addressing co-elution issues.
Caption: General sample preparation workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Fenchone-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the mass spectrometry sensitivity of Fenchone-d3.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable ionization technique for this compound analysis by LC-MS/MS?
A1: For semi-volatile and relatively non-polar compounds like this compound, Atmospheric Pressure Chemical Ionization (APCI) is often more effective than Electrospray Ionization (ESI).[1] ESI is generally better suited for more polar and larger biomolecules.[2] For terpenes, both ESI and APCI have been used, but APCI can provide better sensitivity for less polar terpenes. A comparative study on pentacyclic triterpenes, which share some structural similarities with Fenchone, found that APCI and Atmospheric Pressure Photoionization (APPI) were well-suited for sensitive analysis.[3] It is recommended to empirically test both ESI and APCI during method development to determine the optimal source for your specific instrument and conditions.
Q2: I am not detecting a signal for this compound. What are the initial troubleshooting steps?
A2: If you are not observing a signal for this compound, a systematic check of your LC-MS/MS system is recommended.
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Confirm Compound Infusion: Directly infuse a standard solution of this compound into the mass spectrometer to verify that the instrument is capable of detecting the analyte without the LC system. This will help isolate the problem to either the LC or the MS.
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Check Instrument Settings: Ensure the mass spectrometer is in the correct polarity mode (positive ion mode is typical for Fenchone). Verify that the correct precursor ion for this compound is being targeted in the first quadrupole (Q1).
-
Inspect the Ion Source: For ESI, visually inspect the spray needle for any blockage or inconsistent spray. For APCI, ensure the corona discharge needle is clean and functioning correctly.
-
LC System Check: Verify that the LC pumps are delivering the mobile phase at the correct flow rate and that there are no leaks in the system. Ensure the sample injection is being performed correctly.
Q3: My signal for this compound is weak. How can I improve the sensitivity?
A3: Low signal intensity can be addressed through several optimization strategies:
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Ion Source Optimization: Systematically optimize the ion source parameters, including gas flows (nebulizer, auxiliary, and sheath gas), temperatures (desolvation and source temperature), and voltages (capillary or corona discharge voltage).
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MRM Transition Optimization: The selection and optimization of Multiple Reaction Monitoring (MRM) transitions are critical for sensitivity. Infuse a this compound standard and perform a product ion scan to identify the most intense and stable fragment ions. Subsequently, optimize the collision energy for each transition to maximize the signal.
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Sample Preparation: A robust sample preparation method is crucial to remove matrix components that can cause ion suppression. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can provide a cleaner sample compared to a simple "dilute and shoot" approach.[4]
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Chromatographic Optimization: Improve the peak shape and reduce co-elution with interfering matrix components by optimizing the LC method. This includes evaluating different stationary phases, mobile phase compositions, and gradient profiles.
Q4: Can derivatization be used to enhance the sensitivity of this compound?
A4: While derivatization is a common strategy to improve the ionization efficiency of compounds with poor ionization characteristics, it may not be necessary for this compound, which is generally amenable to APCI. However, if sensitivity remains an issue, derivatization could be explored. For ketones like Fenchone, derivatization reagents that introduce a readily ionizable group, such as a Girard's reagent which adds a quaternary ammonium group, could potentially enhance ESI sensitivity. It is important to note that this would require significant method development and validation.
Troubleshooting Guides
Low or No Signal for this compound
This guide provides a step-by-step approach to diagnosing and resolving issues related to low or no signal for this compound.
Decision Tree for Troubleshooting Low/No Signal
Caption: Troubleshooting workflow for low or no this compound signal.
Poor Peak Shape and Reproducibility
This guide addresses common issues related to chromatographic performance.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions with the column stationary phase.- Column overload.- Extra-column dead volume. | - Use a mobile phase additive (e.g., 0.1% formic acid).- Inject a lower concentration of the sample.- Check and minimize the length and diameter of tubing. |
| Peak Fronting | - Column overload.- Incompatible injection solvent. | - Dilute the sample.- Ensure the injection solvent is weaker than the initial mobile phase. |
| Split Peaks | - Clogged frit or void in the column.- Incompatible injection solvent. | - Reverse flush the column or replace it.- Match the injection solvent to the mobile phase. |
| Inconsistent Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for stable temperature control.- Replace the column. |
| Variable Peak Areas | - Inconsistent injection volume.- Sample degradation.- Ion suppression from matrix. | - Check the autosampler for air bubbles and proper function.- Use fresh samples and store them appropriately.- Improve sample cleanup to reduce matrix effects. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Solid-Phase Extraction (SPE)
This protocol provides a general procedure for extracting this compound from a plasma matrix. Optimization may be required for specific applications.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add an internal standard (if different from this compound).
-
Add 500 µL of 4% phosphoric acid in water to acidify the sample.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute this compound with 1 mL of acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Method for this compound Analysis
This protocol outlines a starting point for developing an LC-MS/MS method for this compound.
LC Parameters:
| Parameter | Recommendation |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters (APCI):
| Parameter | Recommendation |
| Ionization Mode | Positive |
| Corona Current | 4 µA |
| Vaporizer Temperature | 350°C |
| Sheath Gas Flow | 40 (arbitrary units) |
| Auxiliary Gas Flow | 10 (arbitrary units) |
| Capillary Temperature | 300°C |
MRM Transitions for this compound (m/z 156.2 [M+H]⁺):
Note: These are predicted transitions and should be empirically optimized.
| Transition | Collision Energy (eV) (Starting Point) | Purpose |
| 156.2 -> 113.1 | 15 | Quantifier |
| 156.2 -> 85.1 | 20 | Qualifier |
Data Presentation
Table 1: Comparison of Ionization Techniques for Terpenes (Hypothetical Data for this compound)
This table illustrates how to present comparative data for different ionization sources. Actual values should be determined experimentally.
| Ionization Source | Signal-to-Noise Ratio (S/N) | Limit of Detection (LOD) (pg/mL) | Linearity (R²) |
| APCI | 150 | 5 | 0.998 |
| ESI | 30 | 25 | 0.992 |
Table 2: Effect of Sample Preparation on this compound Signal Intensity (Hypothetical Data)
This table demonstrates how to summarize the impact of different sample preparation methods.
| Sample Preparation Method | Peak Area | Matrix Effect (%) |
| Dilute and Shoot | 50,000 | -60% (Suppression) |
| Protein Precipitation | 80,000 | -40% (Suppression) |
| Liquid-Liquid Extraction | 150,000 | -15% (Suppression) |
| Solid-Phase Extraction | 180,000 | -5% (Suppression) |
Visualizations
Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for the analysis of this compound.
Logical Relationship for Ion Source Selection
Caption: Decision guide for selecting the appropriate ion source for this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation | PLOS One [journals.plos.org]
Calibration curve issues with Fenchone-d3 internal standard
Welcome to the Technical Support Center for Fenchone-d3 Internal Standard Applications.
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered when using this compound as an internal standard in calibration curves for analytical methods such as GC-MS and LC-MS.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Linearity (R² < 0.99) in the Calibration Curve
Question: My calibration curve has a low coefficient of determination (R² < 0.99) even though I am using a this compound internal standard. What are the potential causes and how can I fix this?
Answer: Poor linearity is a common issue that can arise from multiple sources. A systematic approach is best for identifying and resolving the problem.
Troubleshooting Guide: Poor Linearity
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Inappropriate Calibration Range: The selected concentration range may not be linear for the analyte or the detector.
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Differential Matrix Effects: Even though this compound is structurally similar to Fenchone, components in the sample matrix can still affect the ionization of the analyte and the internal standard differently, leading to a non-linear response.[1][3]
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Solution: Prepare matrix-matched calibrants by spiking standards into a blank matrix extract that mirrors your samples. This helps normalize the matrix effects across the calibration range.[1] If the matrix is particularly complex, consider diluting the sample extract to reduce the concentration of interfering compounds.
-
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Cross-Interference: At the upper limit of quantification (ULOQ), the analyte signal may contribute to the internal standard signal. Conversely, impurities in the this compound standard can contribute to the analyte signal, which is most problematic at the lower limit of quantification (LLOQ).
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Solution: Perform a cross-interference check. Analyze a sample containing only the ULOQ concentration of the analyte and check for a signal in the this compound mass channel. Separately, analyze a sample with only this compound and check for a signal in the analyte channel. Regulatory guidelines often suggest the analyte's contribution to the IS signal should be ≤ 5% of the IS response.
-
-
Detector Saturation: At high concentrations, either the analyte or the internal standard can saturate the detector, causing the response to plateau and the curve to become non-linear.
-
Solution: Check the peak shapes of your highest concentration standards. If they are flat-topped, saturation is occurring. Reduce the concentration of the IS or dilute the higher-level calibration standards.
-
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Poor Chromatography: Asymmetric or broad peaks can lead to inconsistent integration and high variability in the analyte-to-internal standard area ratios.
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Solution: Optimize the chromatographic method (e.g., temperature program for GC, mobile phase gradient for LC) to ensure sharp, symmetrical peaks.
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Issue 2: High Variability in this compound Signal Across Samples
Question: The peak area of my this compound internal standard is highly variable between my calibration standards and my unknown samples. What could be causing this?
Answer: Variability in the internal standard signal can compromise the precision and accuracy of your results. The cause is often related to sample preparation or matrix effects.
Troubleshooting Guide: IS Signal Variability
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Inconsistent Sample Preparation: The most common cause is inconsistent addition of the internal standard to each sample.
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Solution: Ensure that the pipettes used for adding the this compound solution are properly calibrated. Add the internal standard at the exact same step for every sample, standard, and quality control. Ensure thorough mixing after the addition.
-
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Differential Matrix Effects: Different samples can have varying levels of matrix components, leading to inconsistent ion suppression or enhancement of the this compound signal.
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Solution: Re-evaluate your sample cleanup procedure. A more rigorous extraction or the use of solid-phase extraction (SPE) may be necessary to remove interfering matrix components. Also, verify that the this compound and the analyte are co-eluting completely, as slight shifts in retention time can expose them to different matrix interferences.
-
-
This compound Solution Instability: The internal standard spiking solution may be degrading over time.
-
Solution: Prepare a fresh this compound working solution and re-run the affected samples to see if the variability decreases. Store stock solutions appropriately, typically at low temperatures and protected from light.
-
Issue 3: Analyte and this compound Do Not Co-elute
Question: I've noticed a slight retention time shift between Fenchone and this compound. Is this a problem?
Answer: Yes, this can be a significant issue. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in chromatography. If the separation is too large, the analyte and internal standard are exposed to different matrix components as they elute, which can lead to differential ion suppression or enhancement and biased results.
Troubleshooting Guide: Chromatographic Separation
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Confirm Co-elution: Overlay the chromatograms of the analyte and this compound to visually inspect the degree of separation.
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Adjust Chromatography: If a significant separation is observed, consider adjusting your chromatographic method. For LC, you might use a column with lower resolution or adjust the mobile phase gradient to ensure the peaks overlap completely. For GC, adjusting the temperature ramp rate may help.
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Evaluate Impact: If a small, consistent shift is unavoidable, you must demonstrate through validation experiments (e.g., matrix effect studies) that it does not negatively impact the accuracy and precision of the quantification.
Quantitative Data Summary
The following tables provide general guidelines for assessing the quality of your calibration curve and internal standard performance.
Table 1: Calibration Curve Acceptance Criteria
| Parameter | Acceptance Limit | Rationale |
| Coefficient of Determination (R²) | ≥ 0.99 | Indicates a strong linear relationship between concentration and response. |
| Back-Calculated Concentrations | Within ±15% of nominal value (±20% for LLOQ) | Ensures the accuracy of the calibration model across the entire range. |
| Number of Calibration Points | At least 75% of points must meet criteria | Ensures the overall reliability of the curve. |
Table 2: Internal Standard Purity and Interference Checks
| Parameter | Acceptance Limit | Rationale |
| Isotopic Enrichment (Purity) | ≥ 98% | Minimizes the amount of unlabeled analyte present in the IS. |
| Chemical Purity | > 99% | Reduces the risk of interference from other contaminants. |
| IS Contribution to Analyte Signal | ≤ 20% of the LLOQ response | Prevents the IS from creating a false positive signal for the analyte at low levels. |
| Analyte Contribution to IS Signal | ≤ 5% of the IS response | Prevents the analyte at high concentrations from artificially altering the IS signal. |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
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Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of neat this compound material.
-
Dissolve the material in a Class A 10 mL volumetric flask using a suitable solvent (e.g., Methanol, Acetonitrile).
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Ensure the solution is completely dissolved and mixed before storing it in an amber vial at -20°C or below.
-
-
Working Solution (e.g., 100 ng/mL):
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Perform serial dilutions from the stock solution to create a working solution at a concentration appropriate for your assay.
-
For example, dilute 10 µL of the 1 mg/mL stock solution into 10 mL of solvent to make a 1 µg/mL intermediate solution. Then, dilute 1 mL of this intermediate solution into 10 mL to obtain the 100 ng/mL working solution.
-
The final concentration should be optimized to provide a robust and stable signal in your analytical system.
-
Protocol 2: Evaluation of Matrix Effects
This experiment helps determine if the sample matrix is suppressing or enhancing the signal of the analyte and internal standard.
-
Prepare Three Sets of Samples (n=3 to 6 replicates per set):
-
Set A (Neat Solution): Spike the analyte and this compound into a clean solvent at a specific concentration (e.g., low, mid, and high QC levels).
-
Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma, urine) using your established sample preparation method. Spike the analyte and this compound into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into blank matrix before the extraction process. (This set is used to determine recovery).
-
-
Analysis:
-
Analyze all samples using your LC-MS or GC-MS method.
-
Calculate the mean peak area for the analyte and this compound in each set.
-
-
Calculation:
-
Matrix Effect (ME %): (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100
-
Recovery (RE %): (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100
-
A ME % value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement. Ideally, the ME % for the analyte and this compound should be very similar.
-
Visualizations
Below are diagrams illustrating key workflows and logical relationships for troubleshooting.
Caption: Workflow for building a calibration curve with an internal standard.
Caption: Troubleshooting decision tree for poor calibration curve linearity.
References
Technical Support Center: Fenchone-d3 Purity and Quantification Accuracy
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the use of Fenchone-d3 as an internal standard, with a specific focus on how its purity can impact the accuracy of quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Fenchone, meaning that three of its hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). It is chemically almost identical to the non-labeled Fenchone (the analyte) and therefore behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer, enabling accurate quantification.
Q2: How does the purity of this compound affect my quantitative results?
The purity of your this compound internal standard is critical for accurate quantification.[1][2][3] An impure standard can lead to several problems:
-
Inaccurate Concentration of the Internal Standard: If the this compound standard is not as pure as stated by the manufacturer, you will be adding an incorrect amount to your samples. This will cause a systematic error in the calculation of your analyte concentration.
-
Presence of Unlabeled Fenchone: If the this compound contains unlabeled Fenchone as an impurity, it will contribute to the analyte signal, leading to an overestimation of the analyte's concentration.
-
Interfering Impurities: Other impurities in the this compound standard could co-elute with the analyte or the internal standard, causing ion suppression or enhancement in the mass spectrometer and leading to inaccurate and imprecise results.[1]
Q3: What is considered an acceptable purity level for this compound?
For most quantitative applications, the isotopic and chemical purity of this compound should be as high as possible, ideally ≥98%. The exact required purity can depend on the sensitivity of the assay and the regulatory requirements. It is crucial to obtain a certificate of analysis (CoA) from the supplier that details the purity of the standard.
Q4: How can I assess the purity of my this compound standard?
The purity of a this compound standard can be assessed using various analytical techniques. A common and effective method is Gas Chromatography-Mass Spectrometry (GC-MS). By analyzing the standard alone, you can check for the presence of unlabeled Fenchone and other impurities. The relative peak areas of this compound and any impurities can provide an estimation of the purity.
Troubleshooting Guide
This guide will help you troubleshoot common issues you may encounter during the quantification of Fenchone when using this compound as an internal standard.
Issue 1: My calibration curve has poor linearity (R² < 0.99).
-
Question: Have you verified the purity of your this compound internal standard?
-
Answer: Impurities in the internal standard can introduce variability and affect the response ratio between the analyte and the internal standard, leading to poor linearity.[1] It is advisable to check the certificate of analysis or independently assess the purity of the this compound.
-
-
Question: Is the concentration of the internal standard appropriate?
-
Answer: An internal standard concentration that is too low can lead to poor peak integration and higher random errors, while a concentration that is too high can cause detector saturation or ion suppression. Optimizing the internal standard concentration is a critical step in method development.
-
Issue 2: I am observing high variability and poor precision in my quality control (QC) samples.
-
Question: Could there be impurities in the this compound that co-elute with the analyte?
-
Answer: Yes, if an impurity in the this compound has a similar retention time to the analyte, it can interfere with the analyte's signal, leading to inconsistent results. This is particularly problematic if the impurity is not consistently present at the same level.
-
-
Question: How can I check for co-eluting impurities?
-
Answer: Analyze a sample containing only the this compound internal standard and monitor the mass-to-charge ratio (m/z) of the analyte. Any signal detected at the analyte's retention time indicates the presence of an interfering impurity.
-
Issue 3: My calculated analyte concentrations are consistently higher than expected.
-
Question: Is it possible that my this compound standard contains unlabeled Fenchone?
-
Answer: This is a common issue. If the this compound is contaminated with unlabeled Fenchone, the instrument will detect this as part of the analyte, leading to a falsely elevated signal and an overestimation of the analyte's concentration.
-
-
Question: How does the purity of the this compound standard affect the final calculated concentration?
-
Answer: The calculation for the analyte concentration is based on the ratio of the analyte signal to the internal standard signal and the known concentration of the internal standard. If the stated purity of the this compound is, for example, 99%, but the actual purity is 95%, the calculated concentration of your analyte will be systematically inaccurate.
-
Impact of this compound Purity on Quantification Accuracy
The following table illustrates the potential impact of varying this compound purity levels on the quantification of an analyte. The data is hypothetical but represents a realistic scenario.
| Stated Purity of this compound | Actual Purity of this compound | Presence of Unlabeled Fenchone Impurity | Apparent Analyte Concentration (ng/mL) | % Error in Quantification |
| 99.5% | 99.5% | 0.05% | 10.00 | 0.0% |
| 99.5% | 98.0% | 0.10% | 10.15 | +1.5% |
| 99.5% | 95.0% | 0.50% | 10.51 | +5.1% |
| 99.5% | 90.0% | 1.00% | 11.06 | +10.6% |
Table 1. Effect of this compound purity on the accuracy of analyte quantification. This table demonstrates that as the actual purity of the internal standard deviates from the stated purity, and as the percentage of unlabeled analyte impurity increases, the error in the final calculated concentration of the analyte increases significantly.
Experimental Protocol: Purity Assessment of this compound by GC-MS
This protocol provides a general procedure for assessing the chemical and isotopic purity of a this compound standard.
Objective: To determine the purity of a this compound standard and identify the presence of unlabeled Fenchone and other impurities.
Materials:
-
This compound standard
-
High-purity solvent (e.g., methanol, ethyl acetate)
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Appropriate GC column (e.g., a non-polar column like DB-5ms)
Procedure:
-
Standard Preparation: Prepare a solution of the this compound standard in a suitable high-purity solvent at a concentration appropriate for GC-MS analysis (e.g., 10 µg/mL).
-
GC-MS Instrument Setup:
-
Set the injector temperature (e.g., 250 °C).
-
Set the oven temperature program. A typical program might be: start at 60 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Set the carrier gas flow rate (e.g., Helium at 1 mL/min).
-
Set the MS transfer line temperature (e.g., 280 °C) and ion source temperature (e.g., 230 °C).
-
Operate the mass spectrometer in full scan mode to identify all potential impurities. The scan range should cover the expected m/z values of Fenchone, this compound, and potential fragmentation ions.
-
-
Injection: Inject an appropriate volume of the prepared standard solution (e.g., 1 µL) into the GC-MS system.
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for any peaks other than the main this compound peak.
-
Obtain the mass spectrum for the main peak and confirm the presence of the molecular ion for this compound.
-
Examine the mass spectrum for the presence of the molecular ion of unlabeled Fenchone.
-
Integrate the peak areas of this compound and all identified impurities.
-
Calculate the purity of the this compound standard by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.
-
Visualizations
Caption: Troubleshooting workflow for inaccurate quantification results.
Caption: Isotopic labeling of Fenchone to produce this compound.
References
- 1. Is it possible to disregard the use of an internal standard - Chromatography Forum [chromforum.org]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation Error Factors in Sample Preparation : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Best practices for handling and storing Fenchone-d3 solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing Fenchone-d3 solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of this deuterated compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound solutions?
A: To maintain the isotopic and chemical purity of this compound, solutions should be stored in a cool, dry, and dark environment.[1] For long-term storage, refrigeration at 2-8°C is recommended, while freezing at -20°C or -80°C may also be appropriate, depending on the solvent.[2] Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Q2: How should I handle this compound solutions to prevent degradation?
A: Due to the hygroscopic nature of many deuterated compounds, it is crucial to handle this compound solutions in a dry, inert atmosphere, such as under nitrogen or argon, to minimize exposure to moisture.[2] Use dry glassware and tightly sealed containers, such as amber vials with septa, to prevent contamination and degradation from light and air.[1][2]
Q3: What is Hydrogen-Deuterium (H-D) exchange and how can I prevent it with this compound?
A: H-D exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom, typically from water or other protic sources. This can compromise the isotopic purity of your this compound standard. To prevent this, avoid contact with atmospheric moisture and use anhydrous or deuterated solvents for solution preparation.
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A: Based on the safety data for Fenchone, appropriate PPE includes protective gloves, clothing, and eye/face protection. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Isotopic Purity (Observed in MS or NMR) | Hydrogen-Deuterium (H-D) exchange with atmospheric moisture or protic solvents. | Handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous or deuterated solvents for all solutions. Store in a desiccator over a drying agent. |
| Contamination from non-deuterated Fenchone. | Ensure all labware is scrupulously clean. Use fresh, high-purity solvents. Run a blank to check for background contamination. | |
| Degradation of the Compound | Exposure to light (photolysis). | Store solutions in amber vials or wrap containers in aluminum foil to protect from light. |
| Inappropriate storage temperature leading to chemical instability. | Adhere to recommended storage temperatures (refrigerated or frozen). Allow solutions to equilibrate to room temperature before opening to prevent condensation. | |
| Reaction with incompatible materials. | Fenchone is incompatible with strong oxidizing agents. Ensure that all containers and equipment are free from such contaminants. | |
| Inaccurate Concentration in Prepared Solutions | Volatility of Fenchone. | Prepare solutions in a cool environment and minimize the time the container is open. Use tightly sealed vials. |
| Inaccurate initial weighing of the solid this compound. | Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation, which can affect weight. Use a calibrated analytical balance in a draft-free enclosure. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Acclimatization: Remove the sealed container of this compound from its storage location (e.g., refrigerator or freezer) and allow it to warm to ambient laboratory temperature for at least 30 minutes. This prevents moisture condensation.
-
Inert Atmosphere: If possible, perform all subsequent steps in a glove box or under a gentle stream of a dry, inert gas like nitrogen or argon.
-
Weighing: Carefully open the container and accurately weigh the desired mass of the this compound using a calibrated analytical balance.
-
Dissolution: Add the weighed this compound to a Class A volumetric flask. Dissolve it in a suitable high-purity, anhydrous or deuterated solvent (e.g., acetonitrile, methanol-d4).
-
Dilution: Once fully dissolved, dilute the solution to the final volume with the chosen solvent.
-
Storage: Transfer the stock solution to a clean, dry, and tightly sealed amber vial. Store at the recommended temperature.
Visualizations
Caption: Workflow for preparing this compound stock solutions.
References
Validation & Comparative
A Comparative Guide to Internal Standards for Fenchone Analysis: Fenchone-d3 vs. Alternatives
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Fenchone, the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of Fenchone-d3, a deuterated analogue of Fenchone, with other potential internal standards, supported by established principles of analytical chemistry.
The Critical Role of an Internal Standard
In chromatographic analysis, particularly Gas Chromatography-Mass Spectrometry (GC-MS), an internal standard (IS) is a compound of known concentration added to samples, calibrators, and controls.[1] Its primary function is to correct for variations that can occur during sample preparation and analysis, such as extraction inefficiencies, injection volume differences, and matrix-induced signal suppression or enhancement.[2] By comparing the signal of the analyte (Fenchone) to the signal of the IS, a response ratio is generated, which provides a more accurate and precise quantification than relying on the absolute analyte response alone.[1]
This compound: The Ideal Internal Standard for Fenchone Analysis
An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible.[1] For this reason, stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in mass spectrometry-based quantification.[3]
Key Advantages of this compound:
-
Chemical and Physical Similarity: this compound is structurally identical to Fenchone, with the only difference being the replacement of three hydrogen atoms with deuterium atoms. This ensures that it behaves almost identically during sample extraction, derivatization (if any), and chromatography.
-
Co-elution with Analyte: Due to its similar properties, this compound co-elutes with Fenchone. While this would be problematic for detectors that cannot differentiate between the two compounds, a mass spectrometer can easily distinguish them based on their mass-to-charge (m/z) ratio. This co-elution is advantageous as both the analyte and the internal standard experience the same matrix effects at the same point in the chromatographic run, leading to more accurate correction.
-
Reduced Risk of Interference: As this compound is a synthetic isotopologue, it is not naturally present in samples, eliminating the risk of interference from endogenous compounds.
Alternative Internal Standards for Fenchone Analysis
While this compound is the preferred choice, other compounds can be used as internal standards, though they often come with compromises. The selection of an alternative is typically based on structural similarity, commercial availability, and cost.
Commonly Considered Alternatives:
-
Other Terpenes or Ketones: Compounds with similar functional groups and volatility to Fenchone, such as camphor, borneol, or other monoterpenes, are sometimes used.
-
Structurally Unrelated Compounds: In some cases, a structurally unrelated compound with a similar retention time and response factor may be employed.
Qualitative Comparison of Internal Standards for Fenchone Analysis
The following table provides a qualitative comparison of this compound with potential alternative internal standards based on key performance criteria.
| Performance Criterion | This compound | Other Terpenes/Ketones (e.g., Camphor) | Structurally Unrelated Compounds |
| Chemical & Physical Similarity | Excellent | Good to Moderate | Poor |
| Co-elution with Fenchone | Yes (Ideal for MS) | No | No |
| Correction for Matrix Effects | Excellent | Good to Moderate | Poor to Moderate |
| Correction for Extraction Variability | Excellent | Good to Moderate | Poor to Moderate |
| Natural Occurrence in Samples | No | Possible | Unlikely |
| Availability | Specialized | Readily Available | Readily Available |
| Cost | Higher | Lower | Lower |
Experimental Protocols
To ensure the validity of any chosen internal standard, a rigorous validation protocol must be followed. Below is a general methodology for the quantitative analysis of Fenchone using an internal standard with GC-MS.
Preparation of Stock and Working Solutions
-
Fenchone Stock Solution: Accurately weigh and dissolve pure Fenchone standard in a suitable solvent (e.g., methanol, ethyl acetate) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Internal Standard Stock Solution: Prepare a stock solution of the chosen internal standard (e.g., this compound, camphor) in the same solvent and at a similar concentration.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Fenchone stock solution. Spike each calibration standard with a constant, known concentration of the internal standard working solution.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
Sample Preparation
-
Accurately weigh or measure the sample matrix.
-
Spike the sample with the internal standard working solution at the same concentration used for the calibration standards.
-
Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction, headspace analysis).
-
Evaporate the solvent if necessary and reconstitute the residue in a suitable solvent for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for terpene analysis (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: Optimized for the volatility of Fenchone (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient to ensure good separation of Fenchone and other matrix components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. In SIM mode, monitor at least two characteristic ions for Fenchone and the internal standard.
-
Data Analysis and Quantification
-
Integrate the peak areas of Fenchone and the internal standard.
-
Calculate the response ratio (Area of Fenchone / Area of Internal Standard) for each calibration standard, QC sample, and unknown sample.
-
Construct a calibration curve by plotting the response ratio against the concentration of Fenchone for the calibration standards.
-
Determine the concentration of Fenchone in the QC and unknown samples by interpolating their response ratios from the calibration curve.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the quantitative analysis of Fenchone using an internal standard.
Caption: Workflow for Fenchone quantification using an internal standard.
Conclusion
For the highest accuracy and precision in Fenchone quantification by GC-MS, this compound is the unequivocally superior internal standard. Its chemical and physical properties, which closely mirror those of Fenchone, ensure the most effective correction for analytical variability. While other compounds may be used as alternatives, they are more likely to introduce inaccuracies due to differences in extraction efficiency, chromatographic behavior, and response to matrix effects. The choice of internal standard should always be validated to ensure it meets the specific requirements of the analytical method.
References
A Comparative Guide to Fenchone Quantification: With and Without Fenchone-d3 Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of two common approaches for quantifying Fenchone, a bicyclic monoterpene found in various essential oils, using Gas Chromatography-Mass Spectrometry (GC-MS): the external standard method and the internal standard method with Fenchone-d3. This comparison is supported by experimental data from published studies and outlines detailed methodologies for both techniques.
At a Glance: Key Differences in Performance
The primary distinction between the two methods lies in the use of a stable isotope-labeled internal standard, this compound. This addition in the internal standard method is designed to mimic the analytical behavior of Fenchone, thereby correcting for variations in sample preparation and injection volume. This correction typically leads to enhanced precision and accuracy.
| Parameter | Method without this compound (External Standard) | Method with this compound (Internal Standard) |
| Principle | Quantification is based on the direct comparison of the analyte's peak area to a calibration curve generated from external standards. | Quantification is based on the ratio of the analyte's peak area to the peak area of a known concentration of an internal standard (this compound) added to both samples and calibration standards. |
| Linearity (Range) | 0.1 - 100 µg/mL[1] | Expected to be similar or better than the external standard method. |
| Limit of Detection (LOD) | 0.04 µg/g[2] | Expected to be in a similar range, potentially lower due to reduced noise from matrix effects. |
| Limit of Quantification (LOQ) | 0.12 µg/g[2] | Expected to be in a similar range, with improved precision at lower concentrations. |
| Accuracy (% Recovery) | Typically 85-115% | Generally higher and more consistent, often within 95-105%, due to correction for procedural losses. |
| Precision (%RSD) | Generally <15% | Typically lower (<10%) due to correction for injection volume variability and matrix effects. |
| Susceptibility to Matrix Effects | High | Low |
| Correction for Sample Loss | No | Yes |
Understanding the Methodologies
Experimental Workflow Comparison
The fundamental difference in the experimental workflow between the two methods is the addition of the internal standard at the beginning of the sample preparation process in the internal standard method.
Detailed Experimental Protocols
Method 1: Fenchone Quantification without this compound (External Standard)
This method is widely used for the quantification of Fenchone in various matrices, including essential oils and commercial formulations.[1][2]
1. Preparation of Standard Solutions:
-
A stock solution of Fenchone (e.g., 1000 µg/mL) is prepared in a suitable solvent such as methanol or ethyl acetate.
-
A series of calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 to 100 µg/mL).
2. Sample Preparation:
-
For essential oils or liquid samples, a direct dilution with the solvent is typically performed to bring the Fenchone concentration within the calibration range.
-
For solid or semi-solid matrices, an extraction step (e.g., solvent extraction, distillation) is required to isolate the Fenchone prior to dilution.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
-
Oven Temperature Program:
-
Initial temperature of 50-70°C, hold for 1-2 minutes.
-
Ramp at 5-10°C/min to 200-250°C.
-
Hold for 2-5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Key ions for Fenchone (m/z): 69, 81, 95, 110, 152.
-
4. Quantification:
-
A calibration curve is constructed by plotting the peak area of Fenchone against the concentration of the calibration standards.
-
The concentration of Fenchone in the unknown samples is determined by interpolating their peak areas on the calibration curve.
Method 2: Fenchone Quantification with this compound (Internal Standard)
This method incorporates a deuterated internal standard to improve analytical performance. While a specific published method for Fenchone with this compound was not identified, the following protocol is based on established principles of stable isotope dilution analysis for terpenes.
1. Preparation of Standard Solutions:
-
A stock solution of Fenchone and a separate stock solution of this compound are prepared in a suitable solvent.
-
Calibration standards are prepared by adding varying concentrations of Fenchone and a constant concentration of this compound to each standard.
2. Sample Preparation:
-
A known amount of this compound internal standard solution is added to each unknown sample at the earliest stage of preparation.
-
The samples are then subjected to the same extraction and dilution procedures as in the external standard method.
3. GC-MS Analysis:
-
The GC-MS conditions are generally the same as for the external standard method.
-
In the MS acquisition, it is crucial to monitor characteristic ions for both Fenchone and this compound.
-
Fenchone (m/z): 69, 81, 95, 110, 152.
-
This compound (m/z): Expected to be shifted by +3 amu (e.g., 72, 84, 98, 113, 155), depending on the position of the deuterium labels.
-
4. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of Fenchone to the peak area of this compound against the ratio of their concentrations.
-
The concentration of Fenchone in the unknown samples is calculated from the measured peak area ratio using the calibration curve.
Logical Framework for Method Selection
The choice between these two methods depends on the specific requirements of the analysis, including the complexity of the sample matrix, the need for high precision and accuracy, and budget considerations.
Conclusion
The quantification of Fenchone without an internal standard is a well-established and validated method suitable for many applications. However, for analyses requiring the highest level of accuracy and precision, especially in complex matrices where sample loss or injection variability is a concern, the use of a deuterated internal standard like this compound is highly recommended. The internal standard method effectively compensates for analytical errors, leading to more reliable and robust quantitative results. The choice of method should be guided by the specific analytical needs and the desired quality of the data.
References
The Gold Standard for Fenchone Quantification: A Comparative Analysis of Fenchone-d3
For researchers, scientists, and drug development professionals demanding the highest accuracy and precision in fenchone quantification, the choice of internal standard is paramount. This guide provides a detailed comparison of gas chromatography-mass spectrometry (GC-MS) methods for fenchone analysis, highlighting the superior performance of Fenchone-d3 as a deuterated internal standard against traditional methods.
Fenchone, a naturally occurring monoterpenoid found in plants like fennel, is a subject of increasing interest in the pharmaceutical and flavor industries. Accurate and precise quantification of fenchone is critical for quality control, formulation development, and pharmacokinetic studies. While various analytical methods exist, the use of a stable isotope-labeled internal standard, such as this compound, in conjunction with GC-MS, represents the pinnacle of analytical rigor.
This guide presents a comparative overview of three common approaches to fenchone quantification: GC-MS without an internal standard, GC-MS with a structural analog internal standard, and GC-MS with this compound (isotope dilution mass spectrometry).
Superior Accuracy and Precision with this compound
The use of a deuterated internal standard like this compound significantly enhances the accuracy and precision of fenchone quantification. By being chemically identical to the analyte, this compound co-elutes and experiences the same matrix effects and variations in sample preparation and injection volume. This co-behavior allows for highly effective correction of potential errors, leading to more reliable and reproducible results.
| Method | Internal Standard | Typical Accuracy (% Recovery) | Typical Precision (% RSD) |
| GC-MS | None | 98.76–101.80[1] | 0.43–1.40[1] |
| GC-MS | Structural Analog (e.g., para-xylene) | 91.6–105.7[2] | 0.28–11.18[2] |
| GC-MS with this compound | This compound | Expected: 95-105 | Expected: <5 |
Table 1: Comparison of Accuracy and Precision in Fenchone Quantification Methods. Data for "GC-MS" and "GC-MS with Structural Analog" are derived from published studies.[1] Expected performance for "GC-MS with this compound" is based on the established benefits of isotope dilution mass spectrometry.
Experimental Protocols
Fenchone Quantification using GC-MS without an Internal Standard
This method relies on external calibration for quantification.
Sample Preparation: A stock solution of fenchone is prepared in a suitable solvent (e.g., methanol) at a concentration of 100 µg/mL. A series of calibration standards are prepared by serial dilution to cover the desired concentration range (e.g., 1–100 µg/ml). The sample containing fenchone is diluted with the same solvent to fall within the calibration range.
GC-MS Parameters:
-
Column: HP-5MS fused-silica capillary column (30 m × 250 µm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Initial temperature of 50°C for 1 min, ramped to 200°C at 5°C/min, then to 300°C at 5°C/min and held for 2 min.
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 220°C.
-
Ion Source Temperature: 240°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Quantification: Based on the calibration curve generated from the external standards.
Fenchone Quantification using a Structural Analog Internal Standard (e.g., para-xylene)
This method uses a compound with similar chemical properties to fenchone but a different mass to correct for variability.
Sample Preparation: A mixed standard stock solution is prepared containing known concentrations of fenchone and the internal standard (e.g., para-xylene) in a suitable solvent. Calibration standards are prepared by serially diluting this mixed solution. A known amount of the internal standard is added to the sample containing fenchone before dilution.
GC-MS Parameters:
-
Column: HP-5MS capillary column (30 m × 0.25 mm I.D. and 0.25 μm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C for 2 min, ramped to 130°C at 10°C/min, then to 290°C at 30°C/min and held for 10 min.
-
Injector Temperature: 300°C.
-
MS Transfer Line Temperature: 300°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI).
-
Quantification: The ratio of the peak area of fenchone to the peak area of the internal standard is plotted against the concentration of fenchone to create a calibration curve.
Fenchone Quantification using this compound as an Internal Standard (Isotope Dilution Mass Spectrometry)
This is the most accurate method, utilizing a deuterated version of the analyte as the internal standard.
Sample Preparation: A precise amount of this compound internal standard solution is added to both the calibration standards and the unknown samples. The calibration standards contain known amounts of non-labeled fenchone.
GC-MS Parameters: The GC-MS parameters are generally the same as those used for the other methods. The key difference is in the data analysis.
-
Quantification: The ratio of the mass spectrometric response of the native fenchone to that of the this compound is measured. This ratio is then used to determine the concentration of fenchone in the sample, providing a highly accurate measurement that corrects for variations during the analytical process.
Visualizing the Workflow and Rationale
To better illustrate the experimental workflows and the logical advantage of using a deuterated internal standard, the following diagrams are provided.
The logical advantage of using a deuterated internal standard lies in its ability to perfectly mimic the behavior of the analyte throughout the analytical process.
References
The Gold Standard in Fenchone Quantification: A Comparative Guide to the Use of Fenchone-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of Fenchone, this guide provides a comprehensive comparison of analytical methodologies. We delve into the established gas chromatography-mass spectrometry (GC-MS) methods and illustrate the significant advantages of incorporating a deuterated internal standard, Fenchone-d3, for enhanced accuracy and reliability.
The accurate measurement of Fenchone, a bicyclic monoterpene found in various essential oils, is critical in pharmaceutical research, quality control of herbal products, and fragrance analysis. While standard GC-MS methods provide reliable quantification, the use of a stable isotope-labeled internal standard like this compound elevates the methodology to a gold standard, mitigating variability and improving data integrity.
Performance Comparison: External Standard vs. This compound Internal Standard Methods
The inclusion of an internal standard that closely mimics the analyte's chemical and physical properties is a hallmark of robust analytical method development. This compound, with its deuterium-labeled structure, co-elutes with Fenchone and experiences similar ionization and fragmentation patterns in the mass spectrometer. This allows for precise correction of variations that can occur during sample preparation and analysis.
| Parameter | GC-MS with External Standard | GC-MS with this compound Internal Standard (Expected) |
| Linearity Range | 0.10–50 µg/g[1][2] | 0.10–50 µg/g or wider |
| Correlation Coefficient (R²) | ≥ 0.99[1] | ≥ 0.999 |
| Limit of Detection (LOD) | 0.04 µg/g[1] | Potentially lower due to reduced noise |
| Limit of Quantification (LOQ) | 0.12 µg/g[1] | Potentially lower and more consistent |
| Precision (%RSD) | < 15% | < 5% |
| Accuracy (%Recovery) | 85-115% | 95-105% |
The Advantage of Isotopic Dilution
The use of a stable isotope-labeled internal standard like this compound enables quantification by isotopic dilution mass spectrometry. This technique is inherently more accurate than traditional external or internal standard methods that use a structurally similar but not identical compound. The deuterated standard acts as an ideal surrogate, compensating for matrix effects, extraction inefficiencies, and instrumental drift.
Experimental Protocols
Method 1: Fenchone Quantification using GC-MS with External Standard Calibration
This protocol is based on established methods for the analysis of Fenchone in various matrices.
1. Sample Preparation:
-
Accurately weigh the sample material.
-
Perform extraction using a suitable solvent (e.g., methanol, hexane).
-
Filter the extract and dilute to a known volume.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC-MS or equivalent.
-
Column: HP-5MS fused-silica capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for Fenchone (e.g., m/z 81, 95, 110, 152).
-
3. Calibration:
-
Prepare a series of Fenchone standard solutions of known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification:
-
Inject the prepared sample.
-
Determine the Fenchone peak area and calculate the concentration using the calibration curve.
Method 2: Fenchone Quantification using GC-MS with this compound as Internal Standard
This protocol outlines the enhanced methodology incorporating a deuterated internal standard.
1. Sample Preparation:
-
Accurately weigh the sample material.
-
Spike the sample with a known amount of this compound solution before extraction.
-
Perform extraction using a suitable solvent (e.g., methanol, hexane).
-
Filter the extract and dilute to a known volume.
2. GC-MS Instrumentation and Conditions:
-
The GC-MS instrument and conditions are identical to Method 1.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for both Fenchone (e.g., m/z 81, 95, 110, 152) and this compound (e.g., m/z 84, 98, 113, 155 - theoretical, dependent on deuteration pattern).
3. Calibration:
-
Prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of Fenchone.
-
Construct a calibration curve by plotting the ratio of the Fenchone peak area to the this compound peak area against the concentration of Fenchone.
4. Quantification:
-
Inject the prepared sample.
-
Determine the peak areas for both Fenchone and this compound.
-
Calculate the peak area ratio and determine the concentration of Fenchone using the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the logical flow of both analytical approaches.
Caption: Workflow for Fenchone analysis using the external standard method.
Caption: Workflow for Fenchone analysis using this compound as an internal standard.
Signaling the Path to Precision
The decision to employ a deuterated internal standard is a critical step towards achieving the highest level of confidence in quantitative results. The following diagram illustrates the logical relationship between the choice of internal standard and the quality of the resulting data.
Caption: Logical flow demonstrating the improved data quality achieved with this compound.
References
A Comparative Guide to the Quantification of Fenchone: Evaluating the Impact of a Deuterated Internal Standard on Detection and Quantification Limits
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds is paramount. This guide provides a comparative analysis of methods for quantifying Fenchone, a bicyclic monoterpene found in various essential oils, with a focus on the limit of detection (LOD) and limit of quantification (LOQ). We will explore a standard Gas Chromatography-Mass Spectrometry (GC-MS) method and compare it with a refined approach utilizing a deuterated internal standard, Fenchone-d3.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative mass spectrometry. This is because the SIL-IS co-elutes with the analyte and is affected similarly by matrix effects, leading to more accurate and precise quantification. This guide will present experimental data for a conventional GC-MS method and provide a projected, yet realistic, comparison for a method employing this compound, highlighting the expected enhancements in analytical performance.
Quantitative Data Summary
The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for Fenchone using a standard GC-MS method and a projected method incorporating this compound as an internal standard. The data for the standard method is derived from published experimental results, while the data for the this compound method is a projection based on the established benefits of using a deuterated internal standard.
| Analytical Method | Analyte | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Standard GC-MS | Fenchone | None | 0.04 µg/g | 0.12 µg/g | [1] |
| Projected GC-MS with IS | Fenchone | This compound | 0.01 - 0.02 µg/g (Projected) | 0.03 - 0.06 µg/g (Projected) |
Note: The LOD and LOQ values for the method using this compound are projections and represent an expected improvement in sensitivity due to the correction for matrix effects and analytical variability provided by the deuterated internal standard.
Experimental Protocols
Below are detailed methodologies for the quantification of Fenchone with and without an internal standard.
Method 1: Standard GC-MS Quantification of Fenchone
This protocol is based on a published method for the simultaneous determination of Fenchone and other compounds in essential oils.[1]
1. Sample Preparation:
-
Standard Solution Preparation: Accurately weigh 10 mg of standard Fenchone (purity >99%) and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.[2] Prepare a series of calibration standards by serial dilution of the stock solution in methanol to achieve concentrations ranging from 0.1 to 50 µg/g.[1]
-
Sample Extraction: For solid samples (e.g., plant material), perform a methanol extraction. For liquid samples (e.g., essential oils), dilute an appropriate amount in methanol to fall within the calibration range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 19091S-433 or equivalent.
-
Column: HP-5MS fused-silica capillary column (30 m x 250 µm ID, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 5°C/min to 250°C.
-
Hold: 5 min at 250°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of Fenchone (e.g., m/z 81, 110, 152).
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of Fenchone against the concentration of the calibration standards.
-
Quantify Fenchone in the samples by comparing their peak areas to the calibration curve.
-
The LOD and LOQ are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
Method 2: Enhanced GC-MS Quantification of Fenchone using this compound Internal Standard (Projected Protocol)
This projected protocol incorporates a deuterated internal standard to improve accuracy and precision.
1. Sample Preparation:
-
Standard Solution Preparation: Prepare Fenchone calibration standards as described in Method 1.
-
Internal Standard Stock Solution: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Spiking Procedure: Add a fixed amount of the this compound internal standard solution to all calibration standards and samples to achieve a final concentration that yields a strong and reproducible signal.
2. GC-MS Instrumentation and Conditions:
-
The GC-MS instrument and conditions would be identical to those described in Method 1.
-
In the SIM mode, in addition to the characteristic ions for Fenchone, monitor the characteristic ions for this compound (e.g., m/z 84, 113, 155, assuming a +3 Da shift).
3. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Fenchone to the peak area of this compound against the concentration of the Fenchone calibration standards.
-
Quantify Fenchone in the samples by calculating the peak area ratio of Fenchone to this compound and determining the concentration from the calibration curve.
-
The use of an internal standard is expected to result in a more linear calibration curve and lower standard deviations for replicate measurements, leading to improved (lower) LOD and LOQ values.
Workflow for LOD & LOQ Determination
The following diagram illustrates the general workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) in an analytical method.
Caption: Workflow for LOD and LOQ Determination.
References
Fenchone-d3 Versus Structural Analogs as Internal Standards: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the accuracy and reliability of quantitative analytical methods. This guide provides a comparative overview of Fenchone-d3 and its structural analogs, Camphor-d3 and Isoborneol-d3, for use as internal standards, particularly in gas chromatography-mass spectrometry (GC-MS) applications.
Stable isotope-labeled internal standards are the preferred choice in quantitative mass spectrometry as they exhibit nearly identical chemical and physical properties to the analyte of interest. This ensures they co-elute during chromatography and experience similar ionization efficiencies and matrix effects, leading to more accurate and precise quantification. Fenchone, a bicyclic monoterpene, and its structural isomers, camphor and isoborneol, are frequently analyzed in essential oils, food products, and environmental samples. The deuterated versions of these compounds serve as excellent internal standards for such analyses.
Performance Comparison: this compound vs. Structural Analogs
Key Considerations for Selection:
-
Structural and Chemical Similarity: Fenchone, camphor, and isoborneol are structural isomers with the same molecular weight and similar physicochemical properties. This makes their deuterated counterparts potentially suitable for use as internal standards for one another or for other related terpenes.
-
Chromatographic Behavior: Due to their structural similarities, these compounds are expected to have close retention times in typical GC separations, which is a desirable characteristic for an internal standard.
-
Mass Spectral Fragmentation: The mass fragmentation patterns of the deuterated standards will be similar to their non-deuterated analogs, with a predictable mass shift due to the deuterium labeling. This allows for selective monitoring of both the analyte and the internal standard.
-
Isotopic Purity and Stability: It is crucial to use internal standards with high isotopic purity to avoid interference from the unlabeled analyte. Deuterated standards are generally stable, but the position of the deuterium atoms can influence their stability under certain analytical conditions.
Quantitative Data Summary
The following table summarizes typical validation parameters that should be assessed when evaluating these internal standards. Note: The values presented below are hypothetical and represent expected performance characteristics based on general principles of method validation for GC-MS analysis of terpenes. Actual performance will depend on the specific analytical method, matrix, and instrumentation.
| Performance Parameter | This compound | Camphor-d3 | Isoborneol-d3 |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.995 |
| Recovery (%) | 90 - 110% | 90 - 110% | 85 - 115% |
| Precision (RSD%) | < 15% | < 15% | < 15% |
| Matrix Effect (%) | 85 - 115% | 85 - 115% | 80 - 120% |
Experimental Protocols
Below is a generalized experimental protocol for the quantification of a terpene analyte (e.g., Fenchone) in an essential oil matrix using a deuterated internal standard (e.g., this compound). This protocol can be adapted for use with Camphor-d3 or Isoborneol-d3.
Sample Preparation
-
Internal Standard Spiking: Accurately weigh a known amount of the essential oil sample into a volumetric flask. Add a precise volume of a this compound stock solution of known concentration.
-
Dilution: Dilute the spiked sample to the final volume with a suitable solvent (e.g., ethyl acetate).
-
Vortexing and Filtration: Vortex the solution to ensure homogeneity. If necessary, filter the solution through a 0.22 µm syringe filter into a GC vial.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Oven Temperature Program: Start at 60 °C (hold for 2 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230 °C
-
Interface Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Analyte (Fenchone): Monitor characteristic ions (e.g., m/z 152, 110, 81).
-
Internal Standard (this compound): Monitor corresponding shifted ions (e.g., m/z 155, 113, 84).
-
-
Data Analysis
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard.
-
Quantification: Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to generate a calibration curve. Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Diagrams
Experimental Workflow
Caption: A typical workflow for the quantification of terpenes using a deuterated internal standard.
Logical Relationship for Internal Standard Selection
Caption: A decision-making process for selecting a suitable internal standard for terpene analysis.
Justification for Using a Deuterated Internal Standard: A Comparative Guide on Fenchone-d3
For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative analysis is paramount. In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical decision that directly impacts data quality. This guide provides an objective comparison of deuterated internal standards, using Fenchone-d3 as a prime example, against non-deuterated alternatives, supported by established analytical principles and experimental data frameworks.
An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks in an analysis.[1] Its purpose is to correct for variations that can occur during the entire analytical workflow, from sample preparation and extraction to injection volume and instrument response.[2][3] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is affected equally by these variations, thereby improving the precision and accuracy of the results.[3]
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely considered the "gold standard" in quantitative mass spectrometry.[4] A deuterated internal standard is chemically identical to the analyte, with the only difference being that some hydrogen atoms are replaced by their heavier, stable isotope, deuterium. For the analysis of Fenchone, a monoterpene and ketone used in flavors and fragrances, this compound serves as the ideal deuterated internal standard.
The core advantages of using a deuterated standard like this compound are:
-
Near-Identical Physicochemical Properties : Because deuterium substitution results in a minimal change to the molecule's chemical properties, this compound behaves almost identically to native Fenchone during sample extraction and chromatography.
-
Co-elution : Deuterated standards typically co-elute with the analyte. This is crucial because it ensures both compounds experience the same matrix conditions at the same time as they enter the mass spectrometer.
-
Compensation for Matrix Effects : The primary challenge in analyzing samples from complex biological matrices (like plasma or urine) is the "matrix effect." Co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Since a deuterated standard co-elutes and has the same ionization efficiency as the analyte, it experiences the same degree of matrix effect, allowing for accurate correction.
-
Correction for Variability : Any loss of sample during preparation or inconsistencies in injection volume will affect the analyte and the deuterated internal standard to the same extent. By using the ratio of the analyte signal to the internal standard signal for quantification, these variations are effectively normalized.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The alternative to a deuterated standard is typically a structural analogue—a compound with a similar but not identical chemical structure. While more readily available and sometimes less expensive, these non-deuterated standards have significant drawbacks.
The key differences in performance are highlighted below:
-
Chromatographic Separation : A structural analogue will have a different retention time than the analyte. If this difference is significant, the two compounds will be exposed to different matrix components as they elute, leading to differential matrix effects and inaccurate correction.
-
Ionization Efficiency : Structural differences can lead to different ionization efficiencies, meaning the analogue may not accurately reflect the ionization suppression or enhancement experienced by the analyte.
-
Extraction Recovery : Differences in chemical properties can also lead to variations in recovery during sample preparation steps.
The scientific consensus is that stable isotope-labeled internal standards provide superior assay performance, leading to improved accuracy and precision.
The following table summarizes the expected performance comparison between this compound and a hypothetical non-deuterated structural analogue for the quantification of Fenchone in a complex matrix.
| Performance Metric | Deuterated IS (this compound) | Non-Deuterated IS (Structural Analogue) | Justification |
| Matrix Effect Compensation | Excellent | Poor to Moderate | The deuterated IS co-elutes with the analyte and experiences the same ionization suppression/enhancement. A structural analogue elutes at a different time and is affected differently by the matrix. |
| Accuracy (% Bias) | < 5% | 15-40% | Superior correction for matrix effects and sample loss leads to results closer to the true value. |
| Precision (% CV / RSD) | < 5% | > 15% | By correcting for random variations throughout the analytical process, the deuterated IS yields more reproducible results. |
| Extraction Recovery | Tracks Analyte | Variable | The identical chemical nature of the deuterated IS ensures its recovery mirrors that of the analyte. |
Experimental Protocols
To objectively demonstrate the superiority of a deuterated internal standard, a key experiment is the evaluation of matrix effects.
Protocol: Evaluation of Matrix Effects
Objective: To quantify the extent of ion suppression or enhancement in a specific matrix and to determine the ability of this compound versus a non-deuterated standard to compensate for these effects.
Materials:
-
Blank matrix (e.g., human plasma) from at least six different sources.
-
Fenchone analytical standard.
-
This compound internal standard.
-
Non-deuterated internal standard (structural analogue).
-
Reconstitution solvent (e.g., methanol/water).
-
Protein precipitation solution (e.g., zinc sulfate in methanol).
Procedure:
Three sets of samples are prepared:
-
Set A (Neat Solution): Analyte and Internal Standard are spiked into the reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Blank plasma from six sources is extracted (e.g., via protein precipitation). The resulting supernatant is then spiked with the analyte and internal standard to the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Blank plasma is spiked with the analyte and internal standard before the extraction process. (This set is used to determine recovery).
Sample Analysis: All prepared samples are analyzed by LC-MS/MS.
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect. MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement.
-
-
IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
-
Coefficient of Variation (%CV):
-
Calculate the %CV of the IS-normalized MF across the six matrix sources for both this compound and the non-deuterated IS.
-
Interpretation: A lower %CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect across different sources. It is expected that this compound will yield a significantly lower %CV than the structural analogue, demonstrating its superior ability to ensure consistent and accurate quantification regardless of matrix variability.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Co-elution of a deuterated IS minimizes differential matrix effects.
Conclusion
The justification for using a deuterated internal standard such as this compound for the quantitative analysis of Fenchone is clear and compelling. By perfectly mimicking the analyte's behavior throughout the analytical process—especially in co-eluting and experiencing identical matrix effects—deuterated standards correct for sources of error that non-deuterated, structural analogues cannot. This results in significantly improved data accuracy, precision, and overall method robustness, which are essential for reliable outcomes in research, clinical, and quality control settings. While the initial cost may be higher, the superior data quality and reduced need for repeat analyses provide a strong return on investment.
References
Navigating Precision: A Comparative Guide to Stable Isotope-Labeled Standards in Regulated Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is a critical cornerstone of successful research and regulatory approval. The choice of an internal standard (IS) is a pivotal decision that profoundly impacts the reliability and validity of bioanalytical data. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) against their primary alternative, structural analogs, supported by experimental data and aligned with current regulatory guidelines.
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their recommendations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[1][2] These guidelines strongly advocate for the use of a SIL-IS, particularly for methods employing mass spectrometric detection, whenever feasible.[3][4] A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-identical structure ensures that the SIL-IS co-elutes with the analyte and experiences similar ionization effects, making it the superior tool for compensating for matrix effects and variability in sample preparation.[3]
While SIL-ISs are considered the "gold standard," practical considerations such as cost and availability may lead researchers to consider structural analog internal standards—compounds with similar physicochemical properties but a different chemical structure. The following sections present a data-driven comparison of these two approaches and provide detailed experimental protocols for key validation assays.
Performance Comparison: SIL-IS vs. Structural Analog
The superiority of a SIL-IS is most evident in its ability to mitigate the variability introduced by the sample matrix and extraction process, leading to enhanced precision and accuracy.
Quantitative Data Summary
The following tables summarize experimental data from comparative studies, highlighting the performance differences between a SIL-IS and a structural analog IS.
Table 1: Comparison of Assay Precision for the Anticancer Drug Kahalalide F
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) (n) | Statistical Significance (p-value) |
| Structural Analog | 96.8 | 8.6 (284) | <0.0005 (significant deviation from 100%) |
| Stable Isotope-Labeled (SIL) | 100.3 | 7.6 (340) | 0.5 (no significant deviation from 100%) |
Data adapted from Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. This study demonstrated a statistically significant improvement in both accuracy (bias closer to 100%) and precision (lower standard deviation) when switching from a structural analog to a SIL-IS for the analysis of Kahalalide F.
Table 2: Performance Comparison for the Immunosuppressant Everolimus
| Validation Parameter | Stable Isotope-Labeled IS (everolimus-d4) | Structural Analog IS | Commentary |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | Both internal standards can achieve similar sensitivity. |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% | Both demonstrate acceptable recovery. |
| Total Coefficient of Variation (%CV) | 4.3% - 7.2% | 4.3% - 7.2% | Both provide good precision. |
| Method Comparison (Slope vs. Independent Method) | 0.95 | 0.83 | The SIL-IS showed a slope closer to 1, indicating better agreement and potentially higher accuracy. |
| Correlation Coefficient (r) | > 0.98 | > 0.98 | Both showed acceptable linearity. |
Data based on a case study of everolimus. This data suggests that while both types of internal standards can provide acceptable results for some parameters, the SIL-IS demonstrates superior accuracy in method comparison.
Experimental Protocols
Detailed and robust experimental protocols are essential for the validation of bioanalytical methods. The following are methodologies for key experiments cited in regulatory guidelines.
Protocol 1: Selectivity and Specificity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the IS from endogenous matrix components and other potential interferences.
Methodology:
-
Matrix Screening: Obtain at least six individual lots of the blank biological matrix (e.g., plasma, urine) from different sources.
-
Blank Analysis: Process and analyze one blank sample from each lot to assess for interfering peaks at the retention times of the analyte and the SIL-IS.
-
Spiked Analysis: Process and analyze one sample from each of the six lots spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the SIL-IS at its working concentration.
-
Acceptance Criteria:
-
The response of interfering components in the blank matrix should not be more than 20% of the analyte response at the LLOQ.
-
The response of interfering components should not be more than 5% of the internal standard response.
-
Protocol 2: Matrix Effect Evaluation
Objective: To evaluate the effect of the matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Sample Preparation: Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and SIL-IS in a neat solution (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and SIL-IS. This is done by extracting blank matrix from at least six different sources and then adding the analyte and SIL-IS to the final extract.
-
Set C (Matrix Blank): Extracted blank matrix from the same six sources without analyte or SIL-IS to check for interferences.
-
-
Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the matrix factor (MF) for the analyte and the IS for each matrix source:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the IS-normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)
-
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from the six lots of matrix should not be greater than 15%.
Protocol 3: Stability Evaluation
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.
Methodology:
-
Sample Preparation: Prepare quality control (QC) samples at low and high concentrations in the biological matrix.
-
Stability Conditions:
-
Freeze-Thaw Stability: Subject the QC samples to at least three freeze-thaw cycles (e.g., frozen at -20°C or -70°C and thawed at room temperature).
-
Bench-Top Stability: Keep the QC samples at room temperature for a period that reflects the expected sample handling time.
-
Long-Term Stability: Store the QC samples at the intended storage temperature (e.g., -20°C or -70°C) for a duration that covers the expected sample storage period.
-
-
Analysis: Analyze the stability samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical relationships in the selection of an internal standard.
Bioanalytical workflow using a SIL-IS.
Decision tree for internal standard selection.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of Fenchone-d3: A Guide for Laboratory Professionals
The proper disposal of Fenchone-d3, a deuterated derivative of the bicyclic monoterpene Fenchone, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is paramount to ensure a safe working environment and compliance with regulatory standards. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound.
Fenchone is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[1] Due to its chemical properties, this compound should be treated as hazardous waste and disposed of through an approved waste disposal program.[2] Improper disposal, such as pouring it down the drain or discarding it with regular trash, is not permissible and can lead to environmental contamination and potential harm to human health.[3][4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[5] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must align with institutional, local, state, and federal regulations for hazardous chemical waste. The following is a general procedural guideline:
-
Waste Identification and Segregation:
-
Classify all this compound waste, including unused product, solutions, and contaminated materials (e.g., pipette tips, vials, absorbent pads), as hazardous chemical waste.
-
It is crucial to segregate this compound waste from other waste streams to prevent accidental mixing with incompatible chemicals. Specifically, it should be kept separate from strong oxidizing agents.
-
-
Waste Collection and Containerization:
-
Collect this compound waste in a designated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent leaks or spills.
-
The original container, if in good condition, can be used for waste collection. Do not use food containers for storing hazardous waste.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible," "Irritant").
-
For mixtures, list all constituents and their approximate percentages. The label should also include the date of waste generation and the name of the principal investigator or laboratory contact.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secure location, away from sources of ignition such as heat, sparks, or open flames.
-
Ensure that incompatible wastes are segregated within the SAA. For instance, store this compound waste away from strong oxidizing agents.
-
-
Disposal:
-
Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete all required waste disposal forms, providing an accurate description of the waste.
-
-
Empty Container Disposal:
-
Empty containers that previously held this compound must also be disposed of properly. Triple-rinse the container with a suitable solvent. The rinsate must be collected and treated as hazardous waste.
-
After triple-rinsing, and once all chemical residue has been removed, the container may be disposed of in accordance with institutional guidelines, which may include recycling or disposal as regular trash after defacing the label.
-
Quantitative Data
| Parameter | Guideline |
| Satellite Accumulation Area (SAA) Volume Limits | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste may be accumulated at or near the point of generation. |
| Storage Time Limit for Full Containers in SAA | Full containers must be removed from the SAA within three days. |
| Storage Time Limit for Partially Filled Containers in SAA | Partially filled containers may remain in the SAA for up to one year. |
| Empty Container Residue | A container is considered "empty" if it contains less than or equal to 3% by weight of its total capacity. This does not apply to acutely toxic chemicals. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps and decision points for the safe and compliant disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Fenchone-d3
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of Fenchone-d3, a deuterated analog of Fenchone. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to prevent exposure. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | Conforms to OSHA's eye and face protection regulations (29 CFR 1910.133) and European Standard EN166 to protect against splashes.[1] |
| Skin Protection | - Gloves: Butyl rubber gloves are recommended for extended contact. Nitrile gloves may be suitable for incidental splash protection but should be changed immediately upon contact.[1][2][3][4] - Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin exposure. | Fenchone is a ketone, and butyl rubber provides superior resistance to ketones compared to other common glove materials. Protective clothing minimizes the risk of accidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, a NIOSH/MSHA-approved respirator with organic vapor cartridges is recommended. | This compound is a volatile, combustible liquid. Proper ventilation and, when necessary, respiratory protection mitigate inhalation risks. |
Operational and Disposal Plans
Safe laboratory practice extends beyond PPE to include proper handling, storage, and disposal of chemical waste.
Handling and Storage:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood.
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and hot surfaces.
-
This compound is incompatible with strong oxidizing agents.
Spill Management:
-
Remove all sources of ignition.
-
Ventilate the area of the spill.
-
Absorb the spill with an inert material such as sand, silica gel, or a universal binder.
-
Collect the absorbed material into a suitable, closed container for disposal.
Disposal:
-
Dispose of this compound and its container in accordance with local, regional, and national hazardous waste regulations. This material and its container must be disposed of as hazardous waste.
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Workflow for Safe Handling
To ensure a systematic and safe approach to working with this compound, the following workflow should be followed.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
